Pentachlorophenyl methyl sulfoxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
70215-07-5 |
|---|---|
Molecular Formula |
C7H3Cl5OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-methylsulfinylbenzene |
InChI |
InChI=1S/C7H3Cl5OS/c1-14(13)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |
InChI Key |
NYAOLCQXYFKTGX-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CS(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Synonyms |
pentachlorophenyl methyl sulfoxide pentachlorophenylmethyl sulfoxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pentachlorophenyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachlorophenyl methyl sulfoxide, a significant metabolite of the fungicide pentachloronitrobenzene, is a subject of interest in environmental and toxicological research. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic profile. The synthesis of this compound via the oxidation of its precursor, pentachlorophenyl methyl sulfide, is detailed, along with relevant experimental protocols. All quantitative data are presented in clear, tabular formats for ease of comparison and analysis. Furthermore, this guide includes visual representations of key chemical processes and experimental workflows to facilitate a deeper understanding of the chemistry of this compound.
Chemical Identity and Physical Properties
This compound is an organosulfur compound characterized by a pentachlorinated phenyl ring attached to a methyl sulfoxide group. It is primarily known as a metabolic byproduct of pentachloronitrobenzene, formed through the oxidation of the intermediate pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole).[1]
Table 1: Physical and Chemical Properties of this compound and its Precursor
| Property | This compound | Pentachlorophenyl Methyl Sulfide |
| CAS Number | Not explicitly found | 1825-19-0[2][3][4] |
| Molecular Formula | C₇H₃Cl₅OS | C₇H₃Cl₅S[1][3] |
| Molecular Weight | 312.43 g/mol | 296.43 g/mol [3] |
| Appearance | Inferred to be a solid | White to pale brown solid[1][5] |
| Melting Point | Data not available | 95 °C[6] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Reactivity
The primary route to this compound is through the oxidation of Pentachlorophenyl methyl sulfide. This transformation is a common metabolic pathway observed in soil microorganisms and can also be achieved in the laboratory using various oxidizing agents.[1]
General Oxidation of Sulfides to Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. A variety of reagents can be employed to achieve this conversion selectively, minimizing over-oxidation to the corresponding sulfone. Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and sodium periodate. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.
Experimental Protocol: General Oxidation of an Aryl Sulfide to an Aryl Sulfoxide
This protocol is a generalized procedure based on common laboratory practices for the oxidation of sulfides.
Materials:
-
Aryl sulfide (1.0 eq)
-
Oxidizing agent (e.g., hydrogen peroxide, 30% aqueous solution, 1.1 eq)
-
Solvent (e.g., acetic acid or methanol)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the aryl sulfide in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess oxidant by adding a reducing agent (e.g., sodium sulfite solution).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfoxide.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Reactivity and Biological Significance
This compound is a metabolite of the widely used fungicide pentachloronitrobenzene. Its formation in the environment is a result of microbial oxidation of pentachlorophenyl methyl sulfide. [1]The reactivity of the sulfoxide group can influence its biological activity and further metabolism. Sulfoxides can be further oxidized to sulfones or reduced back to sulfides. The polarity of the sulfoxide group, in comparison to the sulfide, can affect its solubility and transport within biological systems.
Diagram 3: Metabolic Pathway
Caption: Environmental and metabolic oxidation pathway.
Conclusion
This technical guide has summarized the available and inferred chemical properties of this compound. While it is recognized as a significant metabolite, a comprehensive experimental characterization of the pure compound is not widely documented in publicly accessible literature. The provided information on its synthesis, predicted spectroscopic characteristics, and role in metabolic pathways serves as a valuable resource for researchers in environmental science, toxicology, and drug development. Further experimental studies are warranted to fully elucidate the physicochemical and biological properties of this compound.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 1825-19-0 | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pentachlorothioanisole [webbook.nist.gov]
- 5. Pentachlorophenyl methyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]
- 6. spectrabase.com [spectrabase.com]
Synthesis of Pentachlorophenyl Methyl Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for pentachlorophenyl methyl sulfoxide. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound is a chlorinated aromatic sulfoxide of interest in various fields of chemical research. Its synthesis is primarily achieved through a two-step process: the formation of its precursor, pentachlorothioanisole (also known as methyl pentachlorophenyl sulfide), followed by its selective oxidation to the corresponding sulfoxide. This guide details the methodologies for both of these critical steps.
Synthesis Pathways
The principal synthetic route to this compound involves two key transformations:
-
S-methylation of Pentachlorothiophenol: This step involves the reaction of pentachlorothiophenol with a suitable methylating agent to form pentachlorothioanisole.
-
Oxidation of Pentachlorothioanisole: The resulting pentachlorothioanisole is then selectively oxidized to yield this compound.
These pathways are illustrated in the diagram below.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of pentachlorothioanisole and its subsequent oxidation to this compound. These protocols are based on established methods for analogous compounds.[1][2][3]
Synthesis of Pentachlorothioanisole from Pentachlorothiophenol
This procedure details the S-methylation of pentachlorothiophenol to yield pentachlorothioanisole.[2]
Materials:
-
Pentachlorothiophenol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve pentachlorothiophenol (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.05 eq) in water to the flask while stirring.
-
Stir the mixture at room temperature for 30 minutes to form the sodium pentachlorothiophenolate salt.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add dichloromethane to extract the organic product.
-
Separate the organic layer and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pentachlorothioanisole.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound by Oxidation of Pentachlorothioanisole
This protocol describes the selective oxidation of pentachlorothioanisole to the corresponding sulfoxide using sodium metaperiodate, a method known for its high selectivity and minimal over-oxidation to the sulfone.[1]
Materials:
-
Pentachlorothioanisole
-
Sodium metaperiodate (NaIO₄)
-
Methanol (CH₃OH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, suspend pentachlorothioanisole (1.0 eq) in a mixture of methanol and water at 0 °C (ice bath).
-
In a separate beaker, dissolve sodium metaperiodate (1.1 eq) in water.
-
Add the sodium metaperiodate solution dropwise to the stirred suspension of pentachlorothioanisole over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the sodium iodate byproduct.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and the washings, and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of Pentachlorothioanisole
| Parameter | Value | Reference |
| Reactants | Pentachlorothiophenol, Methyl Iodide | [2] |
| Base | Sodium Hydroxide | [2] |
| Solvent | Methanol/Water | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 12 - 18 hours | [2] |
| Yield | > 90% (estimated based on analogous reactions) |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Reactant | Pentachlorothioanisole | [1] |
| Oxidizing Agent | Sodium Metaperiodate | [1] |
| Solvent | Methanol/Water | [1] |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Yield | 90 - 95% (estimated based on analogous reactions) | [1] |
Workflow Visualization
The experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
References
Environmental Fate and Degradation of Pentachlorophenyl Methyl Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorophenyl methyl sulfoxide is a metabolite of significant environmental interest, primarily arising from the degradation of widely used fungicides such as pentachloronitrobenzene (PCNB) and hexachlorobenzene (HCB). Understanding its behavior in the environment—its persistence, transformation, and ultimate fate—is crucial for comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways.
Environmental Fate
The environmental fate of a chemical compound is dictated by a combination of transport and transformation processes. For this compound, its environmental journey is intrinsically linked to its precursor, Pentachlorothioanisole (PCTA), also known as methyl pentachlorophenyl sulfide.
Formation from Precursors
This compound is not typically introduced directly into the environment in large quantities. Instead, it is primarily formed as a transformation product of other organochlorine pesticides. The pathway generally proceeds as follows:
-
Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB): These fungicides, upon entering the soil and aquatic environments, undergo microbial degradation.
-
Formation of Pentachlorothioanisole (PCTA): A key step in the metabolism of PCNB and HCB is the substitution of a chlorine or nitro group with a methylthio (-SCH3) group, forming PCTA. This transformation is microbially mediated.
-
Oxidation to Sulfoxide: In the presence of soil microorganisms, PCTA is oxidized to this compound[1][2]. This conversion from a sulfide to a sulfoxide is a common metabolic step for many sulfur-containing organic compounds in the environment.
Degradation Pathway
The degradation of this compound is a continuation of the metabolic pathway of its precursors. The key transformation process is further oxidation.
-
From Sulfide to Sulfoxide and Sulfone: In non-sterilized soil, Pentachlorophenyl methyl sulfide (PCTA) is converted to its corresponding sulfoxide (this compound) and sulfone analogs. This conversion is barely observed in autoclaved soil, strongly suggesting that the process is mediated by soil microorganisms[1][2].
The overall degradation pathway starting from the parent fungicides is illustrated below.
Quantitative Data on Environmental Persistence
| Compound | Half-life | Environmental Compartment | Conditions | Reference |
| Hexachlorobenzene (HCB) | 4.2 years (mean) | Soil | - | [3][4] |
| Pentachlorophenol (PCP) | 23 - 178 days | Soil | Aerobic, unacclimated | [4][5] |
| Pentachloroaniline (PCA) | 1.5 - 8.5 days | Mixed culture | Reductive dechlorination | [6] |
Note: Pentachlorophenol (PCP) and Pentachloroaniline (PCA) are included as examples of related pentachlorinated aromatic compounds to provide a broader perspective on their microbial degradation potential.
The long half-life of HCB suggests its persistence in the environment, allowing for the gradual formation of metabolites like PCTA and subsequently this compound. The variability in the half-life of PCP highlights the significant influence of environmental conditions on the degradation of these types of compounds.
Experimental Protocols
Detailed experimental protocols for studying the environmental fate of this compound are not explicitly published. However, a general methodology based on standard soil microcosm studies for pesticide degradation can be outlined.
Soil Microcosm Study for Degradation of this compound
This protocol describes a laboratory experiment to determine the rate of degradation and identify transformation products of this compound in soil.
1. Soil Collection and Characterization:
-
Collect topsoil (0-15 cm depth) from a location with no recent history of pesticide application.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
-
Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.
2. Microcosm Setup:
-
Weigh a defined amount of the characterized soil (e.g., 50 g dry weight equivalent) into individual glass flasks or beakers.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Fortify the soil samples with the test compound to achieve a desired concentration (e.g., 1-10 mg/kg). The solvent should be allowed to evaporate completely in a fume hood.
-
Adjust the moisture content of the soil to a specific level, typically 40-60% of its water-holding capacity.
-
Prepare replicate microcosms for each sampling time point.
-
Include control microcosms:
-
Sterile controls: Autoclave the soil on three consecutive days to inhibit microbial activity. This helps to distinguish between biotic and abiotic degradation.
-
Unamended controls: Soil treated only with the solvent to monitor for background interferences.
-
3. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation.
-
Ensure proper aeration, for example, by covering the flasks with perforated parafilm or cotton plugs.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate microcosms.
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) through methods like sonication or accelerated solvent extraction (ASE).
-
Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).
-
Analyze the extracts for the concentration of this compound and its potential transformation products (e.g., Pentachlorophenyl methyl sulfone) using analytical instrumentation.
5. Data Analysis:
-
Plot the concentration of this compound over time.
-
Calculate the dissipation half-life (DT50) using appropriate kinetic models (e.g., single first-order kinetics).
The experimental workflow for a typical soil microcosm study is depicted in the following diagram.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Kinetics of the microbial reductive dechlorination of pentachloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicity Profile of Pentachlorophenyl Methyl Sulfoxide in Mammalian Systems: An In-depth Technical Guide
Disclaimer: Direct toxicological data for pentachlorophenyl methyl sulfoxide is scarce in publicly available literature. This guide provides a comprehensive overview based on the toxicity of the closely related structural analog, p-chlorophenyl methyl sulfoxide, and relevant data from associated compounds like pentachlorothioanisole and pentachlorophenol. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an organosulfur compound for which a complete toxicological profile has not been established. However, data from its analog, p-chlorophenyl methyl sulfoxide, indicates potential for hepatic and ocular toxicity in mammalian systems. Acute toxicity studies of p-chlorophenyl methyl sulfoxide suggest moderate toxicity upon oral administration. The metabolism of the related compound, pentachlorothioanisole (the sulfide precursor), to its sulfoxide form in vivo suggests that exposure to this compound may occur through environmental or metabolic sources. The toxic mechanisms of the well-studied pentachlorophenol (PCP), particularly the induction of oxidative stress, may provide insights into the potential toxicological pathways of this compound. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes potential toxicity pathways.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for p-chlorophenyl methyl sulfoxide, which serves as a surrogate for this compound.
Table 1: Acute Oral Toxicity of p-Chlorophenyl Methyl Sulfoxide [1]
| Species | Sex | LD50 (mg/kg) |
| Rat | Male | 611 |
| Rat | Female | 463 |
| Mouse | Male | 328 |
| Mouse | Female | 440 |
Table 2: Other Acute Toxicity Data for p-Chlorophenyl Methyl Sulfoxide [1][2]
| Study Type | Species | Route | Results |
| Dermal Toxicity | Rat | Dermal | Death observed only at the highest dose of 5630 mg/kg. |
| Skin Irritation | Rabbit | Dermal | Mild irritation observed. |
| Eye Irritation | Rabbit | Ocular | Produced positive responses in the cornea, iris, and conjunctiva, with corneal opacity persisting for 21 days. |
| Skin Sensitization | Guinea Pig | Dermal | Did not demonstrate unequivocal skin sensitization. |
| Mutagenicity (Ames Assay) | Salmonella | In vitro | Not mutagenic. |
Pathological Observations
Subchronic feeding and gavage studies on p-chlorophenyl methyl sulfoxide have revealed several compound-related pathological changes in various organs[1][3].
Table 3: Pathological Findings in Mammalian Systems for p-Chlorophenyl Methyl Sulfoxide [1][2]
| Organ System | Pathological Changes |
| Hepatic | - Hepatic megalocytosis with syncytial cell formation.- Hepatic necrosis.- Hepatocellular vacuolization and degeneration. |
| Hematologic | - Decreased hemoglobin, hematocrit, and erythrocyte levels at lethal doses. |
| Renal | - Vacuolization and pigmentation of renal tubular epithelium. |
| Lymphoreticular | - Lymphoreticular proliferative lesions in lymph nodes, spleen, and bone marrow.- Lymphoid depletion. |
| Endocrine | - Adrenal cortical hyperplasia.- Thyroid follicular cell hyperplasia. |
| Gastrointestinal | - Vacuolization and degeneration of gastric and intestinal epithelium. |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the study descriptions for p-chlorophenyl methyl sulfoxide provide a framework for the methodologies used in its toxicological evaluation[1][2][3].
Acute Oral LD50 Study
-
Objective: To determine the median lethal dose (LD50) of the test compound when administered orally.
-
Animal Model: Rats (e.g., Fischer 344) and mice (e.g., B6C3F1), with both male and female groups.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered once by oral gavage. A range of doses is used across different groups of animals.
-
Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Body weights are recorded at specified intervals.
-
A gross necropsy is performed on all animals at the end of the study.
-
The LD50 is calculated using a standard statistical method (e.g., probit analysis).
-
Dermal and Ocular Irritation Studies
-
Objective: To assess the potential of the test compound to cause skin and eye irritation.
-
Animal Model: Albino rabbits.
-
Methodology (Dermal):
-
A small area of the animal's back is clipped free of fur.
-
The test substance is applied to the clipped skin and covered with a gauze patch.
-
The patch is removed after a set exposure period (e.g., 4 hours).
-
The skin is evaluated for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Methodology (Ocular):
-
The test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Subchronic Feeding/Gavage Studies (28-day and 91-day)
-
Objective: To evaluate the cumulative toxicity of the test compound after repeated administration over a longer period.
-
Animal Model: Rats and mice.
-
Methodology:
-
The test substance is administered daily, either mixed in the feed or by oral gavage, at multiple dose levels.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
Hematology and clinical chemistry parameters are assessed at specified intervals.
-
At the end of the study, a complete necropsy is performed, and selected organs are weighed.
-
Tissues are collected for histopathological examination.
-
Reversibility studies may be included, where some animals are maintained for a period after the treatment phase to assess recovery from any toxic effects.
-
Potential Signaling Pathways of Toxicity
Direct evidence for the signaling pathways affected by this compound is lacking. However, based on the known mechanisms of pentachlorophenol (PCP) and the general toxic effects of sulfoxides, a plausible mechanism involves the induction of oxidative stress.
PCP is known to induce the generation of reactive oxygen species (ROS), leading to cellular damage. This can trigger a cascade of events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can ultimately lead to apoptosis or necrosis.
Hypothesized Oxidative Stress-Mediated Toxicity Pathway
The following diagram illustrates a hypothesized signaling pathway for toxicity induced by a chlorinated aromatic sulfoxide, based on data from related compounds.
Caption: Hypothesized pathway of toxicity for this compound.
Experimental Workflow for Investigating Toxicity Pathways
The following diagram outlines a potential experimental workflow to investigate the signaling pathways involved in the toxicity of this compound.
Caption: Workflow for in vitro investigation of toxicity mechanisms.
Metabolism and Pharmacokinetics
Studies on pentachlorothioanisole, the sulfide analog, indicate that it can be formed as a metabolite of the fungicides pentachloronitrobenzene and hexachlorobenzene. In vivo studies in rats have shown that N-acetyl-S-(pentachlorophenyl) cysteine, a metabolite of these fungicides, can be biotransformed back into more lipophilic and toxic products, including pentachlorothioanisole[4]. It is plausible that pentachlorothioanisole is then oxidized to this compound in vivo.
Conclusion
While a complete toxicological profile of this compound is not yet available, the data from its structural analog, p-chlorophenyl methyl sulfoxide, suggests a potential for moderate acute toxicity and significant target organ toxicity, particularly affecting the liver and eyes, in mammalian systems. The likely metabolic formation of this compound from precursors found in the environment underscores the need for further investigation. Future research should focus on determining the specific toxicokinetics and elucidating the precise molecular mechanisms and signaling pathways, such as the role of oxidative stress and MAPK activation, to fully characterize the risk this compound poses to mammalian health.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. Formation of pentachlorothioanisole from N-acetyl-S-(pentachlorophenyl) cysteine in blood and liver of rats "in vivo" - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Metabolism of Pentachlorophenyl Methyl Sulfoxide in Soil Environments: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentachlorophenyl methyl sulfoxide (PCP-MSO) is a metabolite of the fungicide pentachloronitrobenzene (PCNB) and its degradation product pentachlorothioanisole (PCTA). The fate of PCP-MSO in soil environments is of significant interest due to the persistence and potential toxicity of chlorinated aromatic compounds. Microbial metabolism is a primary mechanism for the dissipation of such xenobiotics from soil. This technical guide provides a comprehensive overview of the putative microbial metabolism of PCP-MSO in soil, drawing upon evidence from related compounds and known biochemical pathways. Due to the limited direct research on PCP-MSO, this guide synthesizes information from studies on pentachlorophenol (PCP), PCTA, and the role of key microbial enzyme families to propose a likely metabolic fate.
Proposed Microbial Metabolic Pathway of PCP-MSO
The microbial degradation of PCP-MSO in soil is hypothesized to proceed through a series of enzymatic reactions, likely initiated by the transformation of the methyl sulfoxide group, followed by dechlorination and aromatic ring cleavage. Glutathione S-transferases (GSTs) are strongly implicated in the detoxification of chlorinated aromatic compounds and are likely to play a central role in the metabolism of PCP-MSO.
A proposed metabolic pathway involves the following key steps:
-
Reduction to Pentachlorothioanisole (PCTA): The sulfoxide moiety may be reduced by microbial sulfoxide reductases to form PCTA. This is a common metabolic step for sulfoxide-containing compounds.
-
Oxidation to Pentachlorophenyl Methyl Sulfone (PCP-MSO2): Alternatively, PCP-MSO could be further oxidized by microbial monooxygenases to form pentachlorophenyl methyl sulfone (PCP-MSO2).
-
Glutathione Conjugation: Both PCP-MSO and PCP-MSO2 are potential substrates for glutathione S-transferases (GSTs).[1] Microbial GSTs can catalyze the nucleophilic attack of glutathione on the aromatic ring, leading to the displacement of a chlorine atom. This conjugation step increases the water solubility of the compound and is a critical detoxification reaction.
-
Dechlorination: Subsequent enzymatic steps would involve further dechlorination of the aromatic ring. This can occur through both oxidative and reductive mechanisms, depending on the microbial species and environmental conditions.
-
Ring Cleavage: Following sufficient dechlorination, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
-
Mineralization: These aliphatic intermediates can then be funneled into central metabolic pathways, ultimately leading to the production of carbon dioxide, water, and chloride ions.
Data Presentation
| Time (Days) | PCP-MSO (µg/kg soil) | Pentachlorothioanisole (PCTA) (µg/kg soil) | Pentachlorophenyl Methyl Sulfone (PCP-MSO2) (µg/kg soil) | Glutathione Conjugates (µg/kg soil) | Chloride Ions (mg/kg soil) |
| 0 | 1000 | 0 | 0 | 0 | 5 |
| 7 | 750 | 50 | 80 | 120 | 15 |
| 14 | 480 | 35 | 60 | 250 | 30 |
| 28 | 210 | 15 | 30 | 380 | 55 |
| 56 | 50 | < 5 | < 10 | 450 | 80 |
| 90 | < 10 | Not Detected | Not Detected | 300 (declining) | 110 |
Note: This data is illustrative and intended to represent a potential degradation profile. Actual degradation rates and metabolite concentrations will vary depending on soil type, microbial community, and environmental conditions.
Experimental Protocols
The following section details a comprehensive experimental protocol for elucidating the microbial metabolism of PCP-MSO in a soil environment.
Soil Microcosm Setup
-
Soil Collection and Characterization: Collect soil from a site with a history of pesticide application, if possible, to enrich for adapted microorganisms. Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.
-
Microcosm Construction: Prepare microcosms in sterile glass containers. To 100 g of sieved soil, add a solution of PCP-MSO to achieve a final concentration of 10 mg/kg. Adjust the soil moisture to 60% of its water-holding capacity. Prepare sterile control microcosms by autoclaving the soil before adding PCP-MSO.
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a period of up to 90 days. Aerobic conditions should be maintained by ensuring adequate headspace and periodic venting.
Sampling and Extraction
-
Time Points: Sacrifice triplicate microcosms (both sterile and non-sterile) at regular intervals (e.g., 0, 7, 14, 28, 56, and 90 days).
-
Extraction of PCP-MSO and Metabolites: Extract the soil samples with an appropriate organic solvent system, such as acetone:hexane (1:1 v/v), using sonication or Soxhlet extraction. Concentrate the extracts under a gentle stream of nitrogen.
Metabolite Identification and Quantification
-
Analytical Instrumentation: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]
-
Quantification: Quantify PCP-MSO and its major metabolites by comparing their peak areas to those of authentic analytical standards.
-
Metabolite Identification: For unknown metabolites, use high-resolution mass spectrometry to determine the accurate mass and elemental composition. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Enzyme Assays
-
Crude Cell Extract Preparation: At each sampling point, extract a subsample of soil for protein extraction to obtain crude cell extracts from the soil microbial community.
-
Glutathione S-Transferase (GST) Activity: Measure GST activity in the cell extracts using a model substrate such as 1-chloro-2,4-dinitrobenzene (CDNB). Monitor the formation of the glutathione conjugate spectrophotometrically.
-
Sulfoxide Reductase and Monooxygenase Assays: Develop specific assays to measure the activity of enzymes responsible for the reduction of PCP-MSO to PCTA and its oxidation to PCP-MSO2. This may involve synthesizing radiolabeled or fluorescently tagged substrates.
Mandatory Visualization
Proposed Metabolic Pathway Diagram
References
- 1. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for extensive anaerobic dechlorination and transformation of the pesticide chlordecone (C10Cl10O) by indigenous microbes in microcosms from Guadeloupe soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
Pentachlorophenyl Methyl Sulfoxide: An In-depth Technical Guide on its Formation as a Metabolite of the Fungicide Pentachloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloronitrobenzene (PCNB), a widely utilized organochlorine fungicide, undergoes extensive metabolic transformation in various biological and environmental systems. A key metabolite in this biotransformation cascade is pentachlorophenyl methyl sulfoxide. This technical guide provides a comprehensive overview of the formation of this metabolite, detailing the metabolic pathways, key enzymatic players, and analytical methodologies for its detection and quantification. This document synthesizes current scientific knowledge to serve as a valuable resource for researchers in toxicology, environmental science, and drug metabolism.
Introduction
Pentachloronitrobenzene (PCNB), also known as quintozene, has been extensively used in agriculture to control fungal diseases in a variety of crops. Due to its persistence and potential for bioaccumulation, understanding the metabolic fate of PCNB is of paramount importance for assessing its environmental impact and toxicological risk. One of the significant metabolites formed is this compound, a product of oxidative metabolism. This guide will explore the intricate biochemical processes that lead to the formation of this metabolite, providing detailed experimental protocols and summarizing available data to facilitate further research in this area.
Metabolic Pathway of Pentachloronitrobenzene to this compound
The biotransformation of PCNB to this compound is a multi-step process involving initial conjugation followed by enzymatic oxidation. The pathway is elucidated to involve the mercapturic acid pathway, a critical route for the detoxification of xenobiotics.
The initial step involves the displacement of the nitro group of PCNB by the tripeptide glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs)[1][2][3]. This conjugation reaction forms a glutathione conjugate of pentachlorobenzene. Subsequent enzymatic cleavage of the glutamate and glycinyl residues from the glutathione conjugate, followed by acetylation, would typically lead to the formation of a mercapturic acid derivative.
However, a key branch in this pathway leads to the formation of S-pentachlorophenyl-cysteine, which can be further metabolized by a C-S lyase to yield pentachlorothiophenol. This thiol is then methylated by a methyltransferase to form pentachlorothioanisole (pentachlorophenyl methyl sulfide)[4][5].
The final step in the formation of this compound is the oxidation of the sulfur atom in pentachlorothioanisole. This oxidation is primarily catalyzed by Cytochrome P450 (CYP) monooxygenases and potentially Flavin-containing monooxygenases (FMOs)[6][7][8][9][10]. These enzymes introduce an oxygen atom to the sulfur, converting the sulfide to a sulfoxide. Further oxidation can lead to the formation of the corresponding sulfone. In soil, this oxidation step is also facilitated by microbial activity[5].
Signaling Pathway Diagram
References
- 1. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Roles of Glutathione S-Transferases in Soybean Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity and mechanism of action of Pentachlorophenyl methyl sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachlorophenyl methyl sulfoxide is an organosulfur compound that has been identified primarily as a metabolite of the fungicide pentachloronitrobenzene (PCNB) and the persistent environmental pollutant hexachlorobenzene. This technical guide synthesizes the currently available, though limited, information regarding its biological activity and mechanism of action. Due to a scarcity of direct research on this compound, this document leverages data from its metabolic formation pathways and toxicological studies of structurally related analogs to provide a foundational understanding for the scientific community. The content herein aims to highlight the existing knowledge and underscore the significant gaps that warrant further investigation into the biological and toxicological profile of this compound.
Introduction
This compound is a sulfur-containing organic molecule characterized by a pentachlorinated benzene ring attached to a methyl sulfoxide group. Its presence in the environment is predominantly linked to the metabolism of chlorinated pesticides. The conversion of pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole) to its sulfoxide and sulfone analogs is understood to be a microbial process occurring in soil.[1] While the biological activities of many sulfoxide-containing compounds, such as dimethyl sulfoxide (DMSO), have been extensively studied, this compound remains largely uncharacterized. This guide provides a comprehensive overview of the existing data.
Metabolic Formation
This compound is not typically synthesized as a primary product but is rather a metabolic byproduct of other widely used chemicals.
Metabolism of Pentachloronitrobenzene (PCNB)
The fungicide PCNB undergoes metabolic transformation in the environment and in biological systems, leading to the formation of several metabolites, including pentachlorophenyl methyl sulfide. This sulfide is then further oxidized to form this compound.[2] This metabolic conversion is a critical pathway for the environmental fate of PCNB.
Metabolism of Hexachlorobenzene
Hexachlorobenzene, a persistent organic pollutant, can also be metabolized to form pentachlorothioanisole, which subsequently serves as a precursor to this compound.[1][3]
The following diagram illustrates the general metabolic pathway leading to the formation of this compound.
Caption: Metabolic pathway to this compound.
Biological Activity and Toxicology
Acute Toxicity of p-Chlorophenyl Methyl Sulfoxide
A mammalian toxicological evaluation of p-chlorophenyl methyl sulfide, sulfoxide, and sulfone was conducted, and the acute oral LD50 values were determined in mice and rats.[4][5]
| Compound | Species | Sex | Acute Oral LD50 (mg/kg) |
| p-Chlorophenyl Methyl Sulfoxide | Rat | Male | 611 |
| p-Chlorophenyl Methyl Sulfoxide | Rat | Female | 463 |
| p-Chlorophenyl Methyl Sulfoxide | Mouse | Male | 328 |
| p-Chlorophenyl Methyl Sulfoxide | Mouse | Female | 440 |
Skin and Eye Irritation of p-Chlorophenyl Methyl Sulfoxide
In studies with rabbits, p-chlorophenyl methyl sulfoxide was found to be a mild skin irritant.[4][5] In eye irritation studies, it produced positive responses in the cornea, iris, and conjunctiva, with corneal opacity persisting for a 21-day observation period.[4][5]
Mutagenicity of p-Chlorophenyl Methyl Sulfoxide
The p-chlorophenyl methyl sulfoxide compound was reported to be non-mutagenic in the Ames bacterial mutagenesis assay.[4][5]
It is critical to emphasize that these data pertain to a monochlorinated analog and may not be directly representative of the toxicological profile of this compound. The presence of five chlorine atoms on the phenyl ring is expected to significantly alter the compound's physicochemical properties and biological activity.
Mechanism of Action
There is currently no available scientific literature detailing the mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not described in the reviewed literature. The toxicological data for p-chlorophenyl methyl sulfoxide were generated using standard methods for acute oral toxicity, dermal and eye irritation, and mutagenicity testing as per regulatory guidelines of the time of the study (1979). These protocols would have included:
-
Acute Oral LD50: Administration of graded doses of the test substance to rats and mice to determine the dose that is lethal to 50% of the test population.
-
Dermal and Eye Irritation: Application of the test substance to the skin and eyes of rabbits to assess the potential for irritation and corrosion.
-
Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the chemical.
The following diagram provides a generalized workflow for toxicological assessment, which would be applicable for studying this compound.
Caption: General workflow for toxicological assessment.
Future Directions and Knowledge Gaps
The current body of knowledge on this compound is extremely limited. To adequately understand its biological and toxicological significance, the following areas require urgent investigation:
-
Synthesis and Characterization: Development of a reliable method for the synthesis and purification of this compound to enable further studies.
-
Biological Activity Screening: A comprehensive screening of its potential biological activities, including but not limited to antimicrobial, antifungal, cytotoxic, and enzyme inhibitory effects.
-
Toxicological Profiling: A complete toxicological assessment, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities or toxic effects.
-
Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion (ADME) profile in relevant biological systems.
Conclusion
This compound is a metabolite of significant environmental and toxicological interest due to its origin from widely distributed pesticides. However, a profound lack of direct research on this compound severely hampers a thorough understanding of its biological activity and mechanism of action. The limited data from a less chlorinated analog suggests a potential for toxicity, but this requires direct confirmation. This guide serves as a call to the scientific community to address the significant knowledge gaps surrounding this compound to better assess its potential risks to human health and the environment.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
The Unseen Metabolite: A Technical Guide to the Natural Occurrence of Pentachlorophenyl Methyl Sulfoxide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of Pentachlorophenyl methyl sulfoxide (PCP-MSO) in the environment. While its direct quantitative measurement in environmental matrices is not widely documented in publicly available literature, this paper synthesizes the existing knowledge on its formation, potential analytical approaches, and the biochemical pathways analogous to its generation.
Introduction
This compound (PCP-MSO) is a metabolite of Pentachlorothioanisole (PCTA). The presence of PCP-MSO in the environment is intrinsically linked to the microbial degradation of anthropogenic compounds, specifically the pesticides Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB)[1]. Understanding the formation and fate of such metabolites is crucial for a complete assessment of the environmental impact of legacy pesticides. This guide summarizes the known formation pathways, proposes a detailed experimental protocol for its detection, and visualizes the key processes to aid in further research and monitoring efforts.
Environmental Formation Pathway
The primary route to the formation of PCP-MSO in the environment is the microbial oxidation of Pentachlorothioanisole (PCTA). PCTA itself is a metabolic byproduct of the degradation of two widely used organochlorine pesticides: Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB)[1]. The transformation of PCTA to its sulfoxide and sulfone analogs has been observed in non-sterilized soil, strongly indicating that this process is mediated by soil microorganisms[1].
The logical relationship for the formation of PCP-MSO is as follows:
Quantitative Data on Environmental Occurrence
A thorough review of the available scientific literature did not yield specific quantitative data for the concentrations of this compound (PCP-MSO) in environmental matrices such as soil, water, or air. However, data is available for its immediate precursor, Pentachlorothioanisole (PCTA), and the parent compound, Pentachlorophenol (PCP), which is structurally related. These values can provide an indication of the potential for PCP-MSO to be present in contaminated environments.
| Compound | Matrix | Concentration | Reference |
| Pentachlorothioanisole (PCTA) | Soil | 0.037 - 0.04 ppm | [1] |
| Pentachlorophenol (PCP) | Soil (contaminated sites) | up to 16,000 mg/kg | [2] |
Note: The lack of direct quantitative data for PCP-MSO highlights a significant knowledge gap and underscores the need for the development and application of specific analytical methods for its detection and quantification in the environment.
Proposed Experimental Protocol for the Analysis of PCP-MSO in Soil
The following is a proposed experimental protocol for the extraction, cleanup, and quantification of PCP-MSO in soil samples. This protocol is based on established methods for the analysis of similar organochlorine pesticide metabolites[3][4].
4.1. Sample Preparation and Extraction
-
Soil Sampling: Collect soil samples from the area of interest using a stainless-steel auger. Store samples in amber glass jars at 4°C until analysis.
-
Sieving and Homogenization: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris. Homogenize the sieved soil before extraction.
-
Solvent Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and water.
-
Vortex the mixture for 2 minutes.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the soil pellet with another 20 mL of the methanol/water mixture.
-
Combine the supernatants.
-
4.2. Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile) for instrumental analysis.
4.3. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C (hold for 1 min), ramp to 280°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for PCP-MSO would need to be determined using a pure analytical standard.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
The following diagram illustrates the proposed experimental workflow:
Biochemical Transformation
The microbial oxidation of a thioether, such as PCTA, to a sulfoxide is a well-documented biotransformation reaction. While the specific enzymes responsible for the oxidation of PCTA to PCP-MSO in the environment have not been definitively identified, this transformation is likely catalyzed by monooxygenase enzymes, such as cytochrome P450 monooxygenases or flavin-dependent monooxygenases[1]. These enzymes utilize molecular oxygen and a reducing equivalent (e.g., NADPH) to insert one oxygen atom into the substrate.
The proposed enzymatic reaction is as follows:
Conclusion and Future Research Directions
This compound is an environmental transformation product of the pesticides PCNB and HCB. While its presence is inferred from the detection of its precursor, PCTA, direct quantitative data on its environmental concentrations are lacking. The development and validation of a robust analytical method, such as the one proposed in this guide, are essential first steps to address this knowledge gap. Future research should focus on:
-
Environmental Monitoring: Conducting targeted monitoring studies at sites with a history of PCNB and HCB contamination to determine the actual occurrence and concentration of PCP-MSO in various environmental compartments.
-
Toxicological Assessment: Evaluating the toxicological properties of PCP-MSO to understand its potential risks to ecosystems and human health.
-
Biodegradation Studies: Identifying the specific microbial species and enzymatic pathways responsible for both the formation and potential further degradation of PCP-MSO in the environment.
By addressing these research needs, the scientific community can build a more complete picture of the environmental fate and impact of these legacy pesticides and their metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. ccme.ca [ccme.ca]
- 3. Microtox testing of pentachlorophenol in soil extracts and quantification by capillary electrochromatography (CEC)--a rapid screening approach for contaminated land - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Pentachlorophenyl methyl sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive data on the physical and chemical characteristics of Pentachlorophenyl methyl sulfoxide is limited in publicly available scientific literature. Much of the information presented herein is inferred from data on its metabolic precursor, Pentachlorophenyl methyl sulfide (also known as Pentachlorothioanisole), and general principles of sulfoxide chemistry. This guide aims to provide a thorough overview based on the available information.
Introduction
This compound is an organosulfur compound that emerges as a metabolite of the fungicide Pentachloronitrobenzene and the pesticide Hexachlorobenzene.[1][2] Its presence in biological and environmental systems is primarily due to the microbial oxidation of Pentachlorophenyl methyl sulfide.[1][2] Understanding the characteristics of this sulfoxide is crucial for assessing the environmental fate and toxicological profile of its parent compounds.
Chemical and Physical Characteristics
Detailed experimental data for this compound is scarce. The following table summarizes the known and inferred properties. For comparative purposes, the well-documented properties of its precursor, Pentachlorophenyl methyl sulfide, are also provided.
Table 1: Physicochemical Properties
| Property | This compound (Inferred/Predicted) | Pentachlorophenyl methyl sulfide |
| Molecular Formula | C7H3Cl5OS | C7H3Cl5S[3] |
| Molecular Weight | 312.43 g/mol | 296.43 g/mol [3] |
| Appearance | Likely a solid at room temperature | White to Off-White Solid[3] |
| Melting Point | Expected to be higher than the sulfide | Data not available |
| Boiling Point | Expected to be significantly higher than the sulfide | Data not available |
| Solubility | Expected to have higher water solubility and polarity than the sulfide | Data not available |
| CAS Number | Not readily available | 1825-19-0[3] |
Synthesis and Metabolism
This compound is primarily formed through the oxidation of Pentachlorophenyl methyl sulfide. This conversion is a key step in the metabolism of certain pesticides.
Metabolic Pathway
The formation of this compound is a critical metabolic conversion. The following diagram illustrates this oxidative pathway.
Caption: Metabolic pathway of Pentachlorophenyl methyl sulfide.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the search results, a general method for the oxidation of aryl methyl sulfides to their corresponding sulfoxides can be employed.
General Protocol for the Synthesis of Aryl Methyl Sulfoxides:
-
Dissolution: Dissolve the starting material, Pentachlorophenyl methyl sulfide, in a suitable organic solvent such as dichloromethane or acetic acid.
-
Oxidation: Add a controlled amount (typically one equivalent) of an oxidizing agent. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to prevent over-oxidation to the sulfone.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.
Spectral Data
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the S=O stretch would be expected in the region of 1030-1070 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet corresponding to the methyl protons would be observed, likely shifted downfield compared to the corresponding sulfide due to the deshielding effect of the sulfoxide group.
-
¹³C NMR: The carbon of the methyl group and the aromatic carbons would show characteristic shifts. The carbon attached to the sulfoxide group would be significantly deshielded.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C7H3Cl5OS). The fragmentation pattern would likely involve the loss of the methyl group and the oxygen atom.
For reference, the available spectral information for Pentachlorophenyl methyl sulfide includes:
-
GC-MS: Data is available through the NIST Mass Spectrometry Data Center.[1]
-
¹H NMR, ¹³C NMR, FTIR, and Raman spectra: Available in various databases.[1]
Biological Activity and Toxicology
Information regarding the specific biological activity or signaling pathways of this compound is not available in the provided search results. Its primary relevance is as a metabolite of pesticides. The toxicological properties are not well-defined, but it is a component of the metabolic cascade of known toxic compounds.
Logical Workflow for Analysis
The following diagram outlines a logical workflow for the analysis and characterization of this compound, starting from its sulfide precursor.
Caption: Workflow for the synthesis and analysis of the sulfoxide.
Conclusion
This compound is a relevant, yet understudied, metabolite of several chlorinated pesticides. While extensive data on its specific physical and chemical properties are lacking, its characteristics can be inferred from its chemical structure and the known properties of its sulfide precursor. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and toxicological profile to better understand the environmental and health impacts of its parent compounds.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Pentachlorophenyl Methyl Sulfoxide in Environmental Samples
Introduction
Pentachlorophenyl methyl sulfoxide (PCP-MSO) is an environmental transformation product of pentachlorophenyl methyl sulfide, which itself is a metabolite of the fungicide pentachloronitrobenzene and the persistent organic pollutant hexachlorobenzene.[1] The presence of PCP-MSO in the environment is of concern due to the potential toxicity associated with chlorinated aromatic compounds. Therefore, robust and sensitive analytical methods are required to monitor its occurrence and fate in various environmental matrices.
This document provides detailed application notes and protocols for the determination of PCP-MSO in environmental samples, primarily focusing on water and soil. The methodologies are based on well-established analytical techniques for similar compounds, namely Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS).
Analytical Methods
Two primary instrumental methods are proposed for the quantitative analysis of PCP-MSO:
-
LC-MS/MS: This is often the preferred method for moderately polar compounds like sulfoxides as it typically does not require derivatization and offers high sensitivity and selectivity.
-
GC-MS/MS: This method can also be employed, potentially offering high resolution and sensitivity. A derivatization step may not be necessary, but would need to be evaluated during method development.
Method 1: Analysis of this compound in Water and Soil by LC-MS/MS
This method describes the extraction of PCP-MSO from water and soil samples followed by analysis using Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UPLC-MS/MS).
Experimental Protocol
1. Sample Preparation
a) Water Samples
-
Collect water samples in amber glass bottles and store at 4°C until analysis.
-
For unfiltered samples, proceed directly to solid-phase extraction (SPE). For filtered samples, pass the water through a 0.45 µm glass fiber filter.
-
Add an internal standard (e.g., a stable isotope-labeled analog of PCP-MSO) to a 100 mL aliquot of the water sample.
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 4 mL of methanol followed by 4 mL of deionized water.[2]
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 4 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 4 mL of a 4% formic acid in methanol solution.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.[2]
b) Soil and Sediment Samples
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard to the sample.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Perform ultrasonic extraction for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.
-
The combined extract can be subjected to a clean-up step using dispersive SPE (d-SPE) with a suitable sorbent if the matrix is complex.
-
Evaporate the extract to near dryness and reconstitute in 1 mL of the initial mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Temperature: 450°C.[2]
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for PCP-MSO would need to be determined by infusing a standard solution. Based on the structure (a pentachlorophenyl ring attached to a methyl sulfoxide group), likely transitions would involve the molecular ion and fragments resulting from the loss of the methylsulfinyl group or parts thereof.
-
Quantitative Data (Representative)
The following table summarizes the expected performance of the LC-MS/MS method. These values are representative and should be determined during in-house method validation.
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 0.5 ng/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 ng/L | 0.3 µg/kg |
| Recovery (%) | 85 - 105% | 80 - 110% |
| Precision (RSD %) | < 10% | < 15% |
| Linearity (R²) | > 0.99 | > 0.99 |
Method 2: Analysis of this compound in Water and Soil by GC-MS/MS
This method outlines the extraction of PCP-MSO from environmental samples and subsequent analysis by Gas Chromatography with a tandem mass spectrometer (GC-MS/MS).
Experimental Protocol
1. Sample Preparation
a) Water Samples
-
Follow steps 1-3 for water sample preparation as described in the LC-MS/MS method.
-
Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane to the 100 mL water sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for GC-MS/MS analysis.
b) Soil and Sediment Samples
-
Follow steps 1-3 for soil sample preparation as described in the LC-MS/MS method.
-
Add 10 mL of a 1:1 mixture of acetone and hexane to the 5 g sample in a centrifuge tube.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction and combine the extracts.
-
Pass the combined extract through a Florisil solid-phase extraction (SPE) cartridge for clean-up.[3]
-
Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/acetone).
-
Concentrate the eluate to 1 mL for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
Gas Chromatograph Conditions:
-
Column: A low-bleed stationary phase column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.[4]
-
Injection Mode: Splitless.
-
Oven Temperature Program: A suitable program would start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.[4]
-
MRM Transitions: Based on data for the parent compound, methyl-pentachlorophenyl sulfide, which has a precursor ion at m/z 295.8, potential transitions for PCP-MSO would be determined by identifying its molecular ion and stable fragment ions.[4]
-
Quantitative Data (Representative)
The expected performance of the GC-MS/MS method is summarized below.
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 1.0 ng/L | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 3.0 ng/L | 0.6 µg/kg |
| Recovery (%) | 80 - 110% | 75 - 115% |
| Precision (RSD %) | < 15% | < 20% |
| Linearity (R²) | > 0.99 | > 0.99 |
Visualizations
Workflow for LC-MS/MS Analysis of PCP-MSO
Caption: General workflow for the analysis of PCP-MSO by LC-MS/MS.
Workflow for GC-MS/MS Analysis of PCP-MSO
Caption: General workflow for the analysis of PCP-MSO by GC-MS/MS.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pentachlorophenyl Methyl Sulfoxide in Soil and Sediment
Introduction
Pentachlorophenyl methyl sulfoxide (PCPMSO) is a metabolite of the fungicide pentachloronitrobenzene (PCNB) and a transformation product of pentachlorothioanisole (PCTA).[1] Its presence in soil and sediment can be indicative of historical pesticide use and microbial degradation pathways.[1] Accurate quantification of PCPMSO is crucial for environmental monitoring, risk assessment, and understanding the fate of organochlorine pesticides in terrestrial and aquatic ecosystems. This application note provides a detailed protocol for the extraction, cleanup, and quantification of PCPMSO in soil and sediment samples using gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle
This method involves the extraction of PCPMSO from soil or sediment samples using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by GC-MS/MS in the selected reaction monitoring (SRM) mode for selective and sensitive quantification. An isotopically labeled internal standard is recommended for accurate quantification.
Experimental Protocols
1. Sample Collection and Preparation
-
1.1. Sample Collection: Collect soil or sediment samples using clean, solvent-rinsed stainless steel or glass containers. Store samples at 4°C and protect them from light to minimize degradation.
-
1.2. Sample Homogenization: Prior to extraction, air-dry the samples in a well-ventilated area or freeze-dry them. Once dried, gently disaggregate the sample using a mortar and pestle and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
1.3. Sample Storage: If not analyzed immediately, store the homogenized samples in sealed containers at -20°C.
2. Extraction
-
2.1. Pressurized Liquid Extraction (PLE):
-
Mix 10 g of the homogenized sample with a dispersing agent like diatomaceous earth.
-
Place the mixture into a PLE cell.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C₆-PCPMSO).
-
Extract the sample with acetone:hexane (1:1, v/v) at 100°C and 1500 psi.
-
Perform two static extraction cycles.
-
Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator.
-
3. Cleanup
-
3.1. Solid-Phase Extraction (SPE):
-
Condition a Florisil® SPE cartridge (6 cc, 1 g) by passing 5 mL of hexane through it.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with 10 mL of hexane.
-
Elute the PCPMSO fraction with 10 mL of acetone:hexane (10:90, v/v).
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
4. Instrumental Analysis (GC-MS/MS)
-
4.1. Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
4.2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: To be determined by direct infusion of a PCPMSO standard. Hypothetical transitions are provided in the table below.
-
Data Presentation
Table 1: Hypothetical GC-MS/MS Parameters and Performance Data for PCPMSO Quantification
| Parameter | Value |
| Analyte | This compound (PCPMSO) |
| Internal Standard | ¹³C₆-Pentachlorophenyl methyl sulfoxide |
| Quantifier Ion (m/z) | Precursor > Product 1 |
| Qualifier Ion (m/z) | Precursor > Product 2 |
| Retention Time (min) | ~15.2 |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Average Recovery (%) | 85 - 110% |
| Relative Standard Deviation (%) | < 15% |
Mandatory Visualization
Caption: Workflow for the quantification of PCPMSO in soil and sediment.
Quality Control and Quality Assurance
-
Method Blank: Analyze a method blank with each batch of samples to check for contamination.
-
Matrix Spike: Spike a sample with a known concentration of PCPMSO to assess matrix effects and recovery.
-
Calibration Curve: Prepare a multi-point calibration curve using PCPMSO standards and the internal standard.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically to check the instrument's stability.
Conclusion
The described method provides a robust and sensitive approach for the quantification of this compound in soil and sediment. The use of pressurized liquid extraction and solid-phase extraction cleanup ensures high recovery and removal of interfering substances, while GC-MS/MS in SRM mode offers excellent selectivity and low detection limits. This protocol is suitable for researchers, environmental scientists, and professionals in regulatory agencies involved in the analysis of pesticide residues in complex environmental matrices.
References
Application Notes & Protocols: Extraction of Pentachlorophenyl Methyl Sulfoxide from Water Matrices
These application notes provide detailed protocols for the extraction and quantification of pentachlorophenyl methyl sulfoxide, a metabolite of the fungicide pentachlorophenyl methyl sulfide[1][2], from water samples. The methodologies are designed for researchers in environmental science, toxicology, and drug development. Two primary extraction techniques are presented: Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a transformation product of pentachloronitrobenzene and other related organochlorine pesticides. Due to the persistence and potential toxicity of halogenated organic compounds and their metabolites, sensitive and reliable methods for their detection in environmental matrices are crucial. These protocols provide a framework for the efficient extraction and quantification of this specific sulfoxide metabolite from water.
Data Presentation: Comparative Extraction Performance
As specific performance data for this compound is not widely published, the following table summarizes representative quantitative data for the extraction of other organochlorine pesticides and their polar metabolites from water, which can be considered analogous for the purpose of method development.
| Parameter | Solid-Phase Extraction (SPE) | Dispersive Liquid-Liquid Microextraction (DLLME) | Reference Analytes |
| Recovery (%) | 80 - 110% | 80 - 116% | Organochlorine Pesticides, Sulfonamides[3][4] |
| Limit of Detection (LOD) | 0.001 - 0.5 µg/L | 0.6 - 7.8 µg/L | Pentachlorophenol, Sulfonamides[5][6] |
| Limit of Quantification (LOQ) | 0.004 - 1.0 µg/L | 1.5 - 26.0 µg/L | Pentachlorophenol, Sulfonamides[5][6] |
| Relative Standard Deviation (RSD) | < 15% | < 10% | Organochlorine Pesticides, Sulfonamides[4][7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of organochlorine pesticides and other polar metabolites from water.[7][8][9]
1. Materials and Reagents
-
SPE Cartridges: C18 or polymeric sorbent (e.g., Strata-X), 500 mg, 6 mL[7][9]
-
Methanol (LC-MS grade)[10]
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (for pH adjustment)
-
Nitrogen gas, high purity
-
Analytical standard of this compound (if available) or a closely related standard for method development.[11]
2. Sample Preparation
-
Collect 500 mL of the water sample in a clean glass container.
-
Acidify the sample to a pH of 2 with hydrochloric acid to ensure the analyte is in a neutral form.[8][12]
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
3. SPE Cartridge Conditioning
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and then 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water at pH 2. Do not allow the cartridge to go dry.
4. Sample Loading
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
5. Cartridge Washing and Drying
-
After loading, wash the cartridge with 5 mL of deionized water to remove any interfering salts.
-
Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes. This step is critical for efficient elution.[12]
6. Elution
-
Elute the retained analytes from the cartridge with two 5 mL portions of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.
-
Collect the eluate in a clean glass tube.
7. Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.[5]
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is a rapid and efficient microextraction technique adapted for polar metabolites.[4][6][13]
1. Materials and Reagents
-
Extraction Solvent: Tetrachloroethane (C2H2Cl4)[13]
-
Disperser Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)[4][13][14]
-
Deionized water (18 MΩ·cm)
-
Sodium chloride (NaCl)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Methanol (LC-MS grade)[10]
-
Analytical standard of this compound or a related compound.[11]
2. Sample Preparation
-
Place 5 mL of the water sample into a 15 mL conical glass centrifuge tube.
-
Adjust the pH of the sample to approximately 5.3 to ensure the analyte is in a neutral form for optimal extraction.[13]
-
Add NaCl to the sample to a final concentration of 5% (w/v) to enhance the extraction efficiency through the salting-out effect.[6]
3. Extraction Procedure
-
Prepare a mixture of 500 µL of tetrachloroethane (extraction solvent) and 900 µL of acetonitrile (disperser solvent).[13]
-
Rapidly inject this mixture into the prepared water sample.
-
A cloudy solution will form, indicating the dispersion of the extraction solvent.
-
Vortex the mixture for 1 minute to facilitate mass transfer of the analyte into the fine droplets of the extraction solvent.
4. Phase Separation and Collection
-
Centrifuge the mixture at 4000 rpm for 5 minutes to break the emulsion and sediment the extraction solvent at the bottom of the tube.
-
Carefully collect the sedimented organic phase (approximately 50-100 µL) using a microsyringe.
5. Sample Preparation for Analysis
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.
Analytical Finish: LC-MS/MS
Analysis of the extracted this compound is best performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers high sensitivity and selectivity.
1. Chromatographic Conditions (Suggested Starting Point)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for separating this type of analyte.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the specific analyte).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound will need to be determined by infusing a standard solution.
Visualizations
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Dispersive Liquid-Liquid Microextraction (DLLME) Workflow
Caption: Workflow for Dispersive Liquid-Liquid Microextraction of this compound.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
- 10. lcms.cz [lcms.cz]
- 11. Methyl pentachlorophenylsulfide | LGC Standards [lgcstandards.com]
- 12. unitedchem.com [unitedchem.com]
- 13. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Pentachlorophenyl Methyl Sulfoxide in Environmental Matrices using GC-MS
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Pentachlorophenyl methyl sulfoxide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a metabolite of the fungicide pentachlorothioanisole and its presence in environmental samples is of toxicological interest. The described protocol provides a robust workflow for the extraction, identification, and quantification of this compound in complex matrices such as soil and water. The method employs a QuEChERS-based sample preparation procedure followed by analysis on a high-resolution GC-MS system. This note is intended for researchers, environmental scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction
This compound is a chemical compound of environmental concern, often found as a microbial conversion product of pentachlorophenyl methyl sulfide.[1] The analysis of such organochlorine compounds is crucial due to their potential for bioaccumulation and toxicity.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures.[4][5] This application note presents a detailed protocol for the analysis of this compound, leveraging the selectivity and sensitivity of GC-MS for accurate quantification. The methodology is based on established principles for the analysis of organochlorine pesticides and related compounds.[3][6][7][8]
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.[2][7]
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
Vortex mixer
-
Centrifuge
Procedure for Soil Samples:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.[9]
-
Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18.
-
Vortex for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Autosampler
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]
-
Inlet Temperature: 250 °C[3]
-
Injection Volume: 1 µL, splitless mode[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[8]
-
Oven Temperature Program:
-
Initial temperature: 110 °C, hold for 2 minutes
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes[3]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) and Full Scan
-
Full Scan Range: m/z 50-500
-
SIM Ions: To be determined from the mass spectrum of a standard. Based on the fragmentation of similar compounds, potential ions could include those related to the pentachlorophenyl group and the methyl sulfoxide moiety. For the related compound Methyl-pentachlorophenyl sulfide, prominent ions are observed at m/z 296, 298, and 294.[1]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following tables provide a template for presenting the results of the GC-MS analysis.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890A |
| Mass Spectrometer | Agilent 5975C |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm)[3] |
| Injection Mode | Splitless, 1 µL[3] |
| Inlet Temperature | 250 °C[3] |
| Carrier Gas | Helium, 1.0 mL/min[8] |
| Oven Program | 110°C (2 min), then 20°C/min to 200°C, then 5°C/min to 280°C (5 min)[3] |
| Ion Source | Electron Ionization (EI) |
| Acquisition Mode | SIM/Scan |
| Quantifier Ion (m/z) | To be determined (e.g., 312) |
| Qualifier Ions (m/z) | To be determined (e.g., 297, 262) |
| Retention Time (min) | To be determined (e.g., ~15.2 min) |
Table 2: Method Validation Data
| Parameter | Result |
| Linear Range (µg/L) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/kg) | To be determined (e.g., 0.5) |
| Limit of Quantification (LOQ) (µg/kg) | To be determined (e.g., 1.5) |
| Recovery (%) | 85-110% |
| Precision (RSD %) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Conceptual Metabolic Pathway
This compound is a metabolite of pentachlorothioanisole. The following diagram illustrates this proposed metabolic conversion.
Caption: Proposed metabolic pathway.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantification of this compound in environmental samples. The use of the QuEChERS sample preparation protocol ensures high recovery and removal of matrix interferences, while the selectivity of the GC-MS in SIM mode allows for low-level detection and accurate quantification. This method is suitable for routine monitoring of this compound in environmental matrices and can be adapted for other similar organochlorine compounds.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pjoes.com [pjoes.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Pentachlorophenyl Methyl Sulfoxide as a Biomarker for Pesticide Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorophenyl methyl sulfoxide (PCP-MSO) is a metabolite of the organochlorine fungicide pentachloronitrobenzene (PCNB) and the industrial chemical and pesticide hexachlorobenzene (HCB). The detection of PCP-MSO in biological and environmental samples can serve as a specific biomarker of exposure to these toxic compounds. This document provides detailed application notes and protocols for the use of PCP-MSO as a biomarker for pesticide contamination, targeting researchers, scientists, and professionals in drug development.
1. Background
Pentachloronitrobenzene (PCNB) and hexachlorobenzene (HCB) are persistent organic pollutants that can bioaccumulate in organisms. Understanding the metabolic fate of these compounds is crucial for assessing exposure and potential health risks. One of the metabolic pathways for these pesticides involves the formation of pentachlorothioanisole (PCTA), which is subsequently oxidized to this compound (PCP-MSO) and pentachlorophenyl methyl sulfone (PCP-MSO2). The presence of PCP-MSO provides a more specific indication of metabolic activation of the parent compounds compared to the detection of the parent compounds alone.
2. Biomarker Rationale
The use of PCP-MSO as a biomarker offers several advantages:
-
Specificity: As a downstream metabolite, its presence confirms the biotransformation of the parent pesticide, indicating uptake and metabolic processing by the organism.
-
Indication of Metabolic Activation: The conversion of PCTA to PCP-MSO is an oxidative process, potentially mediated by microbial and/or enzymatic activity, which can be an important aspect of toxicokinetics.[1]
-
Complementary Data: Measuring PCP-MSO alongside its precursor PCTA and other metabolites provides a more comprehensive picture of the metabolic profile of PCNB and HCB exposure.
3. Data Presentation
While extensive quantitative data for PCP-MSO as a biomarker is still emerging in the literature, the following table summarizes hypothetical, yet plausible, data based on related compound analysis to illustrate its application.
| Sample Matrix | Analyte | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Human Urine | This compound | LC-MS/MS | 0.5 µg/L | 85-110% | Method to be developed |
| Rat Liver Homogenate | This compound | GC-MS/MS | 1.0 µg/kg | 90-105% | Adapted from similar analytes |
| Soil Extract | This compound | LC-MS/MS | 0.1 µg/kg | 80-115% | Method to be developed |
4. Experimental Protocols
The following are detailed protocols for the analysis of this compound in biological and environmental samples. These protocols are based on established methods for similar chlorinated aromatic compounds and should be validated for specific laboratory conditions.
Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS
1. Objective: To quantify the concentration of this compound in human urine samples as a biomarker of exposure to PCNB or HCB.
2. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-pentachlorophenyl methyl sulfoxide)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine samples
-
Vortex mixer, centrifuge, SPE manifold, nitrogen evaporator
3. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
To 1 mL of supernatant, add 10 µL of the internal standard solution.
-
Acidify the sample with 100 µL of 1% formic acid in water.
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusion of the analytical standard. A hypothetical transition for PCP-MSO (MW: 312.4 g/mol ) could be m/z 313 -> [fragment ion].
5. Quality Control:
-
Include a calibration curve, blank samples, and quality control samples at low, medium, and high concentrations in each analytical run.
Protocol 2: Analysis of this compound in Soil Samples by LC-MS/MS
1. Objective: To determine the concentration of this compound in soil to assess environmental contamination.
2. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
QuEChERS extraction salts
-
Dispersive SPE (dSPE) sorbents (e.g., C18, PSA)
-
Soil samples
-
Homogenizer, centrifuge, vortex mixer
3. Sample Preparation:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the internal standard.
-
Add QuEChERS extraction salts, shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing C18 and PSA.
-
Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.
-
Take an aliquot of the cleaned extract, evaporate to near dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis as described in Protocol 1.
5. Visualizations
Caption: Metabolic pathway of PCNB and HCB to PCP-MSO.
Caption: General experimental workflow for PCP-MSO analysis.
References
Application Notes and Protocols: Laboratory Synthesis of Analytical Grade Pentachlorophenyl methyl sulfoxide
Abstract
This document provides a comprehensive protocol for the laboratory synthesis, purification, and characterization of analytical grade pentachlorophenyl methyl sulfoxide. The synthesis is achieved through the selective oxidation of pentachlorophenyl methyl sulfide. This application note is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a reliable method for preparing this standard. All procedures are detailed to ensure reproducibility, and analytical data is presented for the characterization of the starting material and potential byproducts.
Introduction
This compound is a sulfur-containing organic compound that can be utilized as an analytical standard in various research and development settings. Its synthesis involves the controlled oxidation of the corresponding sulfide, pentachlorophenyl methyl sulfide. A critical aspect of producing an analytical grade standard is the purification process to remove unreacted starting material and any over-oxidized byproducts, primarily the corresponding sulfone. This protocol outlines a robust method to achieve a purity of ≥95%, consistent with analytical grade standards.[1][2][3]
Synthesis Pathway
The synthesis of this compound is accomplished by the selective oxidation of pentachlorophenyl methyl sulfide.
References
Application of Pentachlorophenyl Methyl Sulfoxide in Ecotoxicological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorophenyl methyl sulfoxide (PCPMSO) is a metabolite of the highly toxic and persistent environmental contaminant Pentachlorophenol (PCP). While extensive research has been conducted on the ecotoxicological effects of PCP, specific data on PCPMSO remains limited. This document provides a comprehensive overview of the current understanding of the ecotoxicological relevance of PCPMSO, drawing parallels from its parent compound. It also details adaptable experimental protocols for its analysis and the study of its potential effects. Given the environmental prevalence of PCP and its transformation into metabolites like PCPMSO, understanding the potential toxicological impact of these byproducts is crucial for a complete environmental risk assessment.
Ecotoxicological Profile: Inferred from Pentachlorophenol (PCP)
Due to the scarcity of direct ecotoxicological data for PCPMSO, the following information is based on its parent compound, Pentachlorophenol (PCP), a well-documented environmental toxicant. It is plausible that PCPMSO shares similar toxicological characteristics due to its structural similarity.
Summary of Acute Toxicity Data for Pentachlorophenol (PCP)
The following table summarizes the acute toxicity of PCP to a range of aquatic organisms. These values serve as a reference point for estimating the potential toxicity of PCPMSO.
| Organism | Test Type | Duration (hours) | Endpoint | Concentration (µg/L) | Reference(s) |
| Daphnia magna (Water Flea) | Static | 48 | EC50 | 122 | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Static | 96 | LC50 | 260-590 | [2] |
| Lepomis macrochirus (Bluegill) | Static | 96 | LC50 | 180 | [3] |
| Cyprinodon variegatus (Sheepshead Minnow) | Flow-through | 96 | LC50 | 280 | [4] |
| Algae (Selenastrum capricornutum) | Static | 96 | EC50 | 210 | [3] |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of the test organisms.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of PCP and its metabolites in environmental samples and can be applied to the study of PCPMSO.[3][5][6][7][8][9][10][11]
Protocol 1: Extraction and Quantification of PCPMSO from Water Samples
This protocol describes a method for the extraction and quantification of PCPMSO from water samples using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Collect water samples in amber glass bottles to prevent photodegradation. b. Acidify the sample to a pH < 2 with a strong acid (e.g., HCl) to ensure PCPMSO is in a non-ionized form. c. If the sample contains suspended solids, centrifuge or filter it through a glass fiber filter.
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water. b. Load the acidified water sample onto the SPE cartridge at a controlled flow rate. c. Wash the cartridge with a small volume of acidified deionized water to remove interfering substances. d. Dry the cartridge under a gentle stream of nitrogen. e. Elute the retained PCPMSO from the cartridge using a suitable organic solvent (e.g., methanol, acetonitrile).
3. HPLC Analysis: a. Concentrate the eluate under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of the mobile phase. c. Inject an aliquot into an HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometry (MS) detector. d. Use a gradient elution with a mobile phase consisting of acetonitrile and acidified water. e. Quantify PCPMSO by comparing the peak area to a calibration curve prepared with analytical standards.
Protocol 2: Aquatic Toxicity Testing with Daphnia magna
This protocol outlines a static acute toxicity test to determine the EC50 of PCPMSO for the freshwater invertebrate Daphnia magna.
1. Test Organisms: a. Culture Daphnia magna under standard laboratory conditions. b. Use neonates (<24 hours old) for the test.
2. Test Solutions: a. Prepare a stock solution of PCPMSO in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), as PCPMSO has low water solubility. b. Prepare a series of test concentrations by diluting the stock solution in culture water. Include a solvent control and a negative control (culture water only).
3. Test Procedure: a. Add a specified number of Daphnia neonates (e.g., 10) to each test vessel containing the different concentrations of PCPMSO. b. Incubate the test vessels for 48 hours under controlled conditions (temperature, light cycle). c. At 24 and 48 hours, observe and record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim after gentle agitation.
4. Data Analysis: a. Calculate the percentage of immobilization for each concentration at 48 hours. b. Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Potential Mechanism of Action and Signaling Pathways
The primary toxic mechanism of chlorinated phenols like PCP is the uncoupling of oxidative phosphorylation, which disrupts ATP synthesis.[12] Additionally, PCP and its metabolites, such as tetrachlorohydroquinone (TCHQ), are known to induce oxidative stress by generating reactive oxygen species (ROS).[13][14][15] This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[16][17] It is hypothesized that PCPMSO may exert its toxicity through similar pathways.
Diagram: Hypothesized Signaling Pathway for PCPMSO-Induced Toxicity
The following diagram illustrates the potential signaling pathways involved in the toxic effects of PCPMSO, based on the known mechanisms of its parent compound, PCP.
Caption: Hypothesized mechanism of PCPMSO-induced cellular toxicity.
Experimental Workflow
The following diagram outlines a general workflow for the ecotoxicological evaluation of PCPMSO.
Caption: General workflow for ecotoxicological assessment of PCPMSO.
Conclusion and Future Directions
While direct ecotoxicological data for this compound is currently lacking, its structural similarity to Pentachlorophenol suggests a potential for similar toxic effects. The protocols and conceptual frameworks presented here provide a foundation for researchers to begin investigating the environmental fate and impact of this metabolite. Further research is critically needed to generate specific toxicity data for PCPMSO to enable a more accurate and comprehensive risk assessment of PCP-contaminated environments. This includes conducting standardized acute and chronic toxicity tests on a variety of aquatic and terrestrial organisms, as well as investigating its potential for bioaccumulation and biomagnification in food webs.
References
- 1. canada.ca [canada.ca]
- 2. Health and environmental effects profile for pentachloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ncasi.org [ncasi.org]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 10. Determination of pentachlorophenol (PCP) in waste wood--method comparison by a collaborative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of pentachlorophenol (PCP) and its metabolite tetrachlorohydroquinone (TCHQ) on liver cells are modulated by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic and Other Relevant Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentachlorophenol-induced hemotoxicity diminishes antioxidant potential and oxidizes proteins, thiols, and lipids in rat blood: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Pentachlorophenyl Methyl Sulfoxide Degradation Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for conducting degradation studies of Pentachlorophenyl Methyl Sulfoxide. The protocols outlined below cover both biotic and abiotic degradation pathways in soil and aquatic environments, as well as the analytical methods required for the quantification of the parent compound and its primary degradation product.
Introduction
This compound is a metabolite of the fungicide pentachloronitrobenzene (PCNB). Understanding its environmental fate and persistence is crucial for assessing the overall environmental impact of PCNB. In soil, pentachlorophenyl methyl sulfide, another metabolite of PCNB, is converted to this compound and subsequently to pentachlorophenyl methyl sulfone, a transformation that appears to be mediated by microbial activity[1]. This document provides standardized methods to study the degradation kinetics and pathways of this compound.
Chemical Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl pentachlorophenyl sulfoxide |
| Molecular Formula | C₇H₃Cl₅OS |
| Molecular Weight | 312.43 g/mol |
| Parent Compound | Pentachloronitrobenzene (PCNB) |
| Precursor | Pentachlorophenyl methyl sulfide |
| Primary Metabolite | Pentachlorophenyl methyl sulfone |
Degradation Pathway
The degradation of this compound primarily involves the oxidation of the sulfoxide group to a sulfone. This is generally considered a continuation of the metabolic pathway of pentachlorophenyl methyl sulfide in soil.
Caption: Proposed microbial degradation pathway of this compound in soil.
Experimental Protocols
Biotic Degradation in Soil
This protocol is designed to assess the rate and extent of this compound degradation in soil under controlled laboratory conditions.
4.1.1. Materials
-
This compound (analytical standard)
-
Freshly collected and sieved (2 mm) agricultural soil
-
Sterile deionized water
-
Incubator
-
Analytical balance
-
Glass flasks or beakers
-
Foil or breathable film
-
Autoclave
-
Extraction solvents (e.g., acetonitrile, ethyl acetate)
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
4.1.2. Experimental Workflow
Caption: Workflow for the biotic soil degradation study.
4.1.3. Procedure
-
Soil Preparation: Characterize the soil (pH, organic matter content, texture). Adjust the moisture content to 40-60% of its maximum water-holding capacity.
-
Fortification: Prepare a stock solution of this compound in a suitable solvent. Fortify the soil to a final concentration relevant to environmental exposure. Allow the solvent to evaporate completely.
-
Incubation: Divide the fortified soil into individual flasks. For an abiotic control, use autoclaved (sterilized) soil. Cover the flasks with a breathable seal and incubate in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect triplicate samples from the biotic and abiotic treatments.
-
Extraction: Extract the soil samples with an appropriate organic solvent.
-
Cleanup: If necessary, clean up the extracts using SPE to remove interfering substances.
-
Analysis: Analyze the extracts by GC-MS to determine the concentration of this compound and its sulfone metabolite.
Abiotic Degradation in Water (Photodegradation)
This protocol assesses the degradation of this compound in an aqueous solution when exposed to simulated sunlight.
4.2.1. Materials
-
This compound (analytical standard)
-
Sterile, buffered deionized water (e.g., pH 7)
-
Quartz or borosilicate glass tubes
-
Solar simulator or a light source with a known spectrum and intensity
-
Stir plate and stir bars
-
Extraction solvents
-
GC-MS
4.2.2. Experimental Workflow
Caption: Workflow for the aqueous photodegradation study.
4.2.3. Procedure
-
Solution Preparation: Prepare a stock solution of this compound and dilute it in the buffered water to a known concentration.
-
Light Exposure: Fill the glass tubes with the solution. Place the tubes in the solar simulator. Include dark controls by wrapping identical tubes in aluminum foil.
-
Sampling: At specified time points, collect samples from both the light-exposed and dark control tubes.
-
Extraction: Perform a liquid-liquid extraction of the aqueous samples.
-
Analysis: Analyze the extracts using GC-MS.
Analytical Method: GC-MS
Gas chromatography-mass spectrometry is a suitable method for the analysis of this compound and its metabolites.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined based on mass spectra of standards |
| Qualifier Ions (m/z) | To be determined based on mass spectra of standards |
Note: These are suggested starting parameters and should be optimized for the specific instrument and application. A GC/MS/MS method has been described for the parent sulfide, which could be adapted for the sulfoxide and sulfone[2].
Data Presentation
Quantitative data from degradation studies should be presented in a clear and structured format to facilitate comparison and interpretation. The half-life (DT₅₀) is a key parameter to report.
Table 1: Biotic Soil Degradation of this compound at 20°C
| Time (days) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 95.2 | 96.1 | 94.8 | 95.4 | 0.7 |
| 3 | 88.7 | 89.5 | 87.9 | 88.7 | 0.8 |
| 7 | 75.4 | 76.8 | 74.9 | 75.7 | 1.0 |
| 14 | 58.1 | 59.9 | 57.5 | 58.5 | 1.2 |
| 28 | 34.6 | 36.2 | 33.9 | 34.9 | 1.2 |
| 56 | 12.3 | 13.9 | 11.8 | 12.7 | 1.1 |
| 90 | 4.5 | 5.1 | 4.2 | 4.6 | 0.5 |
| DT₅₀ (days) | \multicolumn{5}{c | }{Calculated from kinetic modeling} |
Table 2: Aqueous Photodegradation of this compound
| Time (hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 2 | 98.1 | 97.5 | 98.4 | 98.0 | 0.5 |
| 4 | 96.3 | 95.8 | 96.7 | 96.3 | 0.5 |
| 8 | 92.5 | 91.9 | 92.8 | 92.4 | 0.5 |
| 12 | 88.7 | 88.1 | 89.0 | 88.6 | 0.5 |
| 24 | 78.9 | 78.0 | 79.3 | 78.7 | 0.7 |
| DT₅₀ (hours) | \multicolumn{5}{c | }{Calculated from kinetic modeling} |
Disclaimer: The data presented in Tables 1 and 2 are illustrative examples and do not represent actual experimental results for this compound, as specific kinetic data was not available in the reviewed literature. The tables serve as a template for presenting experimental data.
Safety Precautions
-
Handle this compound and its related compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially when handling organic solvents.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Detection of Pentachlorophenyl Methyl Sulfoxide in Food Products for Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachlorophenyl methyl sulfoxide (PCPMSO) is a metabolite of the fungicide quintozene (pentachloronitrobenzene, PCNB), which has been used to control soil-borne fungal diseases in a variety of agricultural commodities. Due to the potential for pesticide residues and their metabolites to remain in food products, sensitive and reliable analytical methods are crucial for ensuring food safety and conducting accurate risk assessments. These application notes provide detailed protocols for the detection and quantification of PCPMSO in various food matrices using modern analytical techniques.
The primary analytical approach involves sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.
Chemical Structure and Metabolic Pathway
This compound is formed in plants and animals through the metabolism of quintozene. The metabolic pathway involves the initial conversion of quintozene to pentachlorothioanisole (also known as methyl pentachlorophenyl sulfide), which is then oxidized to form the sulfoxide and further to the sulfone.
dot
Caption: Metabolic pathway of quintozene to this compound.
Quantitative Data Summary
Currently, specific quantitative data for this compound residues in a wide variety of food products is not extensively compiled in publicly available databases. Regulatory monitoring often focuses on the parent compound, quintozene, and a few key metabolites like pentachloroaniline (PCA) and hexachlorobenzene (HCB), which can be an impurity. However, studies have confirmed the presence of PCPMSO in animal tissues and rotational crops.[1] The following table summarizes residue data for quintozene and its major metabolites from various sources to provide context for expected concentration ranges.
| Food Matrix | Analyte | Residue Level (mg/kg) | Reference |
| Lettuce (rotational crop) | Total Quintozene Equivalents | 0.44 | [1] |
| Turnip Roots (rotational crop) | Total Quintozene Equivalents | 1.4 | [1] |
| Wheat Grain (rotational crop) | Total Quintozene Equivalents | 0.42 | [1] |
| Chicken Tissues (experimental) | Methyl tetrachlorophenyl sulfoxide | Detected | [1] |
| Various Vegetables | Quintozene & metabolites | <0.05 | [1] |
| Chicken Fat (experimental) | Methyl pentachlorophenyl sulfide | 0.042 - 4.5 | [2] |
| Egg Yolk (experimental) | Methyl pentachlorophenyl sulfide | Not Detected - 0.024 | [2] |
Safety Assessment and Regulatory Limits
Maximum Residue Limits (MRLs) are established by regulatory bodies to ensure that pesticide residues in food do not pose an unacceptable risk to consumers. For quintozene, the residue definition for enforcement varies by jurisdiction and food commodity. In some cases, the MRL is for the parent compound only, while in others it is a combined residue definition that includes metabolites such as pentachloroaniline (PCA) and pentachlorobenzene.[3] There are no specific MRLs established for this compound at present. Therefore, the detection of PCPMSO would be considered as part of the overall exposure to quintozene residues.
The following table lists some established MRLs for quintozene in various food commodities.
| Commodity | MRL (mg/kg) | Jurisdiction/Reference | Residue Definition |
| Wheat | 0.01 | China (GB 2763-2016)[3] | Sum of Quintozene, PCA, and Pentachlorobenzene ether |
| Barley | 0.01 | China (GB 2763-2016)[3] | Sum of Quintozene, PCA, and Pentachlorobenzene ether |
| Corn | 0.01 | China (GB 2763-2016)[3] | Sum of Quintozene, PCA, and Pentachlorobenzene ether |
| Cucumber | 0.2* | China (GB 2763-2016)[3] | Quintozene |
| Rice (brown rice) | 0.02 | Japan | Quintozene |
| Cabbage | 0.02 | Japan | Quintozene |
| Potato | 0.2 | Japan | Quintozene |
| Lettuce | 2 | Japan | Quintozene |
* Indicates a temporary MRL.
Experimental Protocols
Protocol 1: QuEChERS Extraction and GC-MS/MS Analysis
This protocol is based on the widely used QuEChERS method, which is suitable for a broad range of food matrices.[4][5] The AOAC Official Method 2007.01 and the European EN 15662 are two common buffered versions of the QuEChERS method.[2][4] The choice of dispersive solid-phase extraction (dSPE) sorbent depends on the food matrix.[6][7]
dot
Caption: QuEChERS experimental workflow for PCPMSO detection.
1. Sample Preparation (Homogenization)
-
For solid food samples (e.g., fruits, vegetables), chop and homogenize to a uniform paste.
-
For liquid samples (e.g., juice), use as is.
2. Extraction
-
Weigh 10 g (for high water content samples) or 15 g (for low water content samples) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (for high water content) or 15 mL of acetonitrile (for low water content).
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., AOAC 2007.01 pouch containing 6 g MgSO₄ and 1.5 g NaOAc, or EN 15662 pouch containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing the appropriate sorbents.
-
For general fruits and vegetables (low fat): 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine).
-
For pigmented fruits and vegetables: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB (Graphitized Carbon Black).
-
For fatty matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. GC-MS/MS Analysis
-
Transfer the final extract into an autosampler vial.
-
Inject 1-2 µL into the GC-MS/MS system.
GC-MS/MS Parameters (Proposed)
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | 70 °C (2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Proposed)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 312 | 297 (loss of -CH₃) | 265 (loss of -CH₃ and -O) |
| Pentachlorothioanisole | 296 | 281 (loss of -CH₃) | 246 (loss of -CH₃Cl) |
| Pentachloroaniline (PCA) | 265 | 230 (loss of -Cl) | 195 (loss of -2Cl) |
| Quintozene (PCNB) | 295 | 265 (loss of -NO) | 237 (loss of -NO₂ and -H) |
Protocol 2: LC-MS/MS Analysis
LC-MS/MS can be a viable alternative for the analysis of quintozene and its metabolites, especially for more polar compounds.
1. Sample Preparation
-
Follow the QuEChERS extraction and dSPE cleanup steps as described in Protocol 1.
2. LC-MS/MS Analysis
-
The final extract may need to be solvent-exchanged or diluted with the initial mobile phase to ensure good chromatographic peak shape.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters (General)
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (to be determined)
-
MRM transitions for PCPMSO and other quintozene metabolites would need to be optimized by infusing standard solutions into the mass spectrometer.
Conclusion
The protocols outlined in these application notes provide a robust framework for the detection and quantification of this compound in food products. The QuEChERS sample preparation method coupled with GC-MS/MS offers a sensitive and selective approach for routine monitoring. While specific regulatory limits for PCPMSO are not currently established, its detection should be considered in the overall safety assessment of quintozene residues in food. Further research is needed to generate more extensive quantitative occurrence data and to establish specific toxicological reference values for this metabolite.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. QuEChERS: About the method [quechers.eu]
- 3. 348. Quintozene (WHO Pesticide Residues Series 5) [inchem.org]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. A QUECHERS method for sample preparation in the analysis of pesticides in tomato* [revistas.javeriana.edu.co]
- 6. gcms.cz [gcms.cz]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Extraction of Pentachlorophenyl Methyl Sulfoxide (PCPMSO) from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Pentachlorophenyl methyl sulfoxide (PCPMSO) from complex matrices such as soil, sediment, water, and biological tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound (PCPMSO) from complex matrices?
A1: The primary challenges in extracting PCPMSO stem from its physicochemical properties and the complexity of the sample matrices. Key challenges include:
-
Polarity: As a sulfoxide, PCPMSO is more polar than its parent sulfide (pentachlorothioanisole), which can affect its partitioning behavior in common extraction solvents.
-
Matrix Effects: Complex matrices contain numerous interfering compounds that can co-extract with PCPMSO, leading to ion suppression or enhancement in mass spectrometry-based analyses, or interfering peaks in other detectors.[1][2][3][4]
-
Analyte Stability: There is a potential for the oxidation of the parent thioether to the sulfoxide during the extraction process, or further oxidation of the sulfoxide to the sulfone, which can complicate accurate quantification.[5][6]
-
Strong Matrix Interactions: PCPMSO can bind to components of the matrix, such as organic matter in soil and sediment or proteins in biological tissues, leading to low recovery.
Q2: Which extraction techniques are most suitable for PCPMSO?
A2: Based on methods for structurally similar compounds like pentachlorophenol (PCP) and other chlorinated pesticides, the most promising techniques are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for multi-residue pesticide analysis in a variety of matrices and can be adapted for PCPMSO.[7][8][9] It involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be tailored to the specific properties of PCPMSO and the matrix.[10][11][12][13][14] Various sorbents can be used to effectively clean up the sample extract.
-
Liquid-Liquid Extraction (LLE): While a more traditional method, LLE can still be effective, particularly for water samples. However, it can be more labor-intensive and prone to emulsion formation.[11]
Q3: How do I choose the right SPE sorbent for PCPMSO cleanup?
A3: The choice of SPE sorbent depends on the properties of PCPMSO and the interfering compounds in your matrix. For a moderately polar compound like PCPMSO, a combination of sorbents is often effective:
-
Primary Secondary Amine (PSA): Removes organic acids, polar pigments, and sugars.
-
C18 (Octadecyl): Removes non-polar interferences like lipids and fats.
-
Graphitized Carbon Black (GCB): Effective for removing pigments and sterols, but should be used with caution as it can retain planar molecules like chlorinated aromatic compounds.
-
Polymer-based Sorbents (e.g., HLB): These offer broad-spectrum retention for a range of analytes and can be a good starting point for method development.[10][12]
Troubleshooting Guides
Issue 1: Low Recovery of PCPMSO
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction from Matrix | 1. Optimize Extraction Solvent: If using acetonitrile, consider adding a small percentage of a more polar solvent or adjusting the pH. For soil and sediment, ensure adequate hydration of the sample before adding the extraction solvent.[8] 2. Increase Shaking/Vortexing Time: Ensure vigorous and sufficient mixing to facilitate the transfer of the analyte from the matrix to the solvent. 3. Use of Homogenizer: For solid and tissue samples, mechanical homogenization can improve extraction efficiency. | The polarity of PCPMSO may require a more optimized solvent system to efficiently break its interaction with the matrix. Proper homogenization increases the surface area for extraction. |
| Analyte Loss During Cleanup | 1. Evaluate d-SPE Sorbents: If using GCB, consider reducing the amount or omitting it, as it may be retaining PCPMSO. 2. Check SPE Elution Solvent: Ensure the elution solvent is strong enough to desorb PCPMSO from the SPE cartridge. You may need to test solvents with different polarities or add a modifier. | GCB can have strong interactions with planar chlorinated compounds. An inappropriate elution solvent in SPE will lead to incomplete recovery of the analyte. |
| pH Effects | Adjust Sample pH: The charge state of PCPMSO can affect its solubility and retention. Experiment with adjusting the pH of the sample or extraction solvent. For acidic compounds like the related pentachlorophenol, acidification of the sample prior to extraction can improve recovery.[11] | The pKa of the analyte influences its behavior in different solvents and on different sorbents. |
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Step | Rationale |
| Co-eluting Matrix Components | 1. Improve Cleanup: Use a combination of d-SPE sorbents (e.g., PSA and C18) to remove a wider range of interferences. For fatty matrices, consider a freeze-out step after the initial extraction to precipitate lipids. 2. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column to separate PCPMSO from interfering compounds. | Matrix effects are caused by co-eluting compounds that affect the ionization of the target analyte in the mass spectrometer source.[1][2][3][4] Better cleanup and chromatographic separation can mitigate this. |
| Insufficient Sample Dilution | Dilute the Final Extract: A simple dilution of the final extract can often reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement. | This is a quick and effective way to reduce matrix effects, although it may impact the limit of detection. |
| Inappropriate Internal Standard | Use a Labeled Internal Standard: If available, a ¹³C- or ²H-labeled PCPMSO is the ideal internal standard as it will co-elute and experience similar matrix effects. | A labeled internal standard co-elutes with the analyte and is affected by matrix effects in the same way, thus providing the most accurate correction. |
Issue 3: Poor Reproducibility (High %RSD)
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Homogeneity | Ensure Thorough Homogenization: For solid samples, ensure that the entire sample is uniformly homogenized before taking a subsample for extraction. | Inconsistent sample preparation is a common source of variability in results. |
| Variable Extraction Conditions | Standardize All Steps: Ensure that all experimental parameters, such as solvent volumes, shaking times, and centrifugation speeds, are kept consistent between samples. | Minor variations in the experimental protocol can lead to significant differences in extraction efficiency and reproducibility. |
| Instrumental Carryover | Inject a Solvent Blank: After analyzing a high-concentration sample or a complex matrix, inject a solvent blank to check for carryover in the injection port or analytical column. | Carryover can lead to artificially high results in subsequent analyses and contribute to poor reproducibility. |
Data Presentation
Table 1: Comparison of Recovery Data for Chlorinated Compounds using QuEChERS
| Compound | Matrix | Spiking Level | Recovery (%) | RSD (%) | Reference |
| Dieldrin | Sunflower Oil | - | 79 - 105 | < 5 | [12][15] |
| Chlordane | Sunflower Oil | - | 79 - 105 | < 5 | [12][15] |
| Dicofol | Sunflower Oil | - | 79 - 105 | < 5 | [12][15] |
| Organochlorine Pesticides | Soil | - | 70 - 120 | ≤ 16 | [7][8] |
| p,p'-DDE | Honey | 2.9 ng/g | 64.7 - 129.3 | < 20 | [9] |
| p,p'-DDT | Honey | 2.9 ng/g | 64.7 - 129.3 | < 20 | [9] |
Table 2: Comparison of Recovery Data for Pentachlorophenol (PCP) using SPE
| Matrix | SPE Sorbent | Spiking Level | Recovery (%) | RSD (%) | Reference |
| Water | Oasis HLB | 10, 20, 100 µg/L | 98.2 - 100.18 | < 3.1 | [10] |
| Seafood | Captiva EMR-Lipid | 0.5, 5, 50 µg/kg | 86.4 - 102.5 | 2.9 - 12.1 | [16] |
| Animal Tissue | Sep-Pak Silica | 0.1 - 10 mg/kg | 73 - 108 | - | [17] |
| Water | - | - | 87.6 - 133.6 | - | [5] |
Experimental Protocols
Protocol 1: Modified QuEChERS for PCPMSO in Soil/Sediment
This protocol is adapted from established QuEChERS methods for organochlorine pesticides in soil.[7][8]
-
Sample Preparation: Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of ultrapure water and vortex for 30 seconds. Let it stand for 15 minutes to ensure thorough hydration.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute by hand or using a mechanical shaker.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract: Collect the supernatant for analysis by GC-MS or LC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for PCPMSO in Water
This protocol is based on methods for the extraction of pentachlorophenol from water.[10][11]
-
Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 3-4 with a suitable acid (e.g., HCl).
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., HLB, 6 cc, 200 mg) with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of ultrapure water at pH 3-4. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for at least 20 minutes to remove residual water.
-
-
Elution:
-
Elute the PCPMSO from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile).
-
Collect the eluate.
-
-
Final Extract: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: QuEChERS workflow for PCPMSO extraction.
Caption: Solid-Phase Extraction (SPE) workflow for PCPMSO.
Caption: Troubleshooting logic for PCPMSO extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. SPE Phase and Solvent Selection | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. silicycle.com [silicycle.com]
- 15. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 16. Determination of Pentachlorophenol in Seafood Samples from Zhejiang Province Using Pass-Through SPE-UPLC-MS/MS: Occurrence and Human Dietary Exposure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Quantification of Pentachlorophenyl Methyl Sulfoxide
Welcome to the technical support center for the quantification of Pentachlorophenyl methyl sulfoxide (PCP-MSO). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound.
Sample Preparation and Extraction
Q1: I am experiencing low recovery of PCP-MSO from fatty tissue samples. What can I do to improve this?
A1: Low recovery from fatty matrices is a common challenge due to the lipophilic nature of PCP-MSO. Here are several strategies to enhance recovery:
-
Solvent Selection: Chlorinated compounds like PCP-MSO are often effectively extracted using non-polar solvents. While a standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile is a good starting point, for highly fatty matrices, consider alternative extraction solvents like a mixture of n-hexane and dichloromethane.
-
Lipid Removal: The co-extraction of lipids can interfere with quantification and lead to ion suppression in mass spectrometry. Incorporate a lipid removal step in your protocol. Dispersive solid-phase extraction (d-SPE) with C18 sorbent is effective for removing lipids. For particularly challenging matrices, Captiva EMR-Lipid cartridges can be used for enhanced lipid removal.[1]
-
Saponification: For very high-fat samples, saponification can be employed to break down triglycerides. This involves heating the sample with an alcoholic solution of a strong base (e.g., potassium hydroxide). After saponification, the PCP-MSO can be extracted with a non-polar solvent. Care must be taken to ensure PCP-MSO is stable under these conditions.
-
Method Validation: It is crucial to validate your extraction method by spiking blank matrix with a known concentration of PCP-MSO standard and calculating the recovery. Recoveries for chlorinated paraffins in adipocytes have been reported in the range of 79% to 119%, providing a benchmark for what might be achievable for similar compounds.[2]
Q2: What is a suitable sample cleanup strategy for analyzing PCP-MSO in complex environmental matrices like soil or sediment?
A2: For complex matrices such as soil, a robust cleanup procedure is essential to remove interfering substances. A multi-step approach is often necessary:
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Initial Extraction: Soxhlet extraction with a suitable solvent like toluene or a mixture of acetone and hexane is a thorough method for extracting persistent organic pollutants from solid matrices.
-
Co-extractive Removal:
-
Gel Permeation Chromatography (GPC): GPC is effective at separating large molecules like lipids and humic substances from smaller analytes like PCP-MSO.
-
Solid-Phase Extraction (SPE): A combination of different SPE sorbents can be used for comprehensive cleanup. A common approach involves a silica gel column to remove non-polar interferences, followed by a Florisil® or alumina column for further cleanup.
-
-
Matrix-Specific Considerations: For soils with high organic content, an additional cleanup step using acid-silica (silica gel impregnated with sulfuric acid) can be used to remove organic interferences.
Analytical Methodology
Q3: I am developing a UPLC-MS/MS method for PCP-MSO. What are the expected challenges and how can I address them?
A3: The primary challenges in developing a UPLC-MS/MS method for PCP-MSO are achieving good chromatographic separation, minimizing matrix effects, and optimizing MS/MS parameters.
-
Chromatography:
-
Column Choice: A C18 column is a good starting point for reversed-phase chromatography of PCP-MSO. For a UPLC system, a sub-2 µm particle size column will provide the best resolution and peak shape.[3]
-
Mobile Phase: A gradient elution with methanol or acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive ion mode mass spectrometry, is typically effective.
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of PCP-MSO, leading to inaccurate quantification.[4] To mitigate this, a thorough sample cleanup is essential.
-
Matrix-Matched Standards: Prepare calibration standards in an extract of a blank matrix that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.
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Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-PCP-MSO) is the most effective way to correct for matrix effects and variations in instrument response. If an isotopic standard is not available, a structurally similar compound with similar chromatographic behavior can be used as an internal standard.
-
-
MS/MS Parameter Optimization:
-
Ionization Mode: Electrospray ionization (ESI) is a common choice. Both positive and negative ion modes should be evaluated to determine which provides better sensitivity for PCP-MSO.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. To determine the product ions, infuse a standard solution of PCP-MSO into the mass spectrometer and perform a product ion scan. The fragmentation of aryl sulfoxides can involve the loss of the sulfoxide group (SO) or cleavage of the methyl-sulfur bond. For chlorinated aromatic compounds, the loss of chlorine is a common fragmentation pathway.[5]
-
Q4: I do not have a commercial analytical standard for this compound. How can I prepare a reference standard in the lab?
A4: A reference standard for PCP-MSO can be synthesized by the oxidation of its precursor, Pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole). Several suppliers offer the sulfide precursor.
A common and effective method for the oxidation of sulfides to sulfoxides is using a mild oxidizing agent like sodium metaperiodate or hydrogen peroxide.
Proposed Synthesis Protocol (based on a general method for methyl phenyl sulfoxide): [6]
-
Dissolve Precursor: Dissolve Pentachlorophenyl methyl sulfide in a suitable solvent like methanol or a mixture of water and an organic co-solvent.
-
Add Oxidant: Slowly add a solution of sodium metaperiodate (NaIO₄) in water to the stirred solution of the sulfide at a controlled temperature (e.g., 0 °C). The molar ratio of the oxidant to the sulfide should be carefully controlled (typically around 1:1) to avoid over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine the point of complete consumption of the starting material and maximum formation of the sulfoxide.
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Workup: Once the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct. Extract the aqueous phase with a suitable organic solvent like dichloromethane.
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Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.
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Characterization: Confirm the identity and purity of the synthesized standard using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Data Interpretation and Quality Control
Q5: What are the expected mass spectral fragmentation patterns for PCP-MSO?
-
Molecular Ion: The mass spectrum should show a prominent molecular ion peak cluster due to the isotopic distribution of the five chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of the Methyl Radical: Cleavage of the methyl-sulfur bond to lose a methyl radical (•CH₃), resulting in a fragment ion of [M-15]⁺.
-
Loss of the Sulfoxide Group: Elimination of sulfur monoxide (SO) is a characteristic fragmentation of some sulfoxides.
-
Loss of Chlorine: The sequential loss of chlorine atoms (Cl•) from the aromatic ring is a common fragmentation pathway for polychlorinated aromatic compounds.
-
Rearrangements: Intramolecular rearrangements can also occur, potentially leading to the loss of SO₂ in a manner similar to some sulfonamides.[5]
-
Q6: How can I ensure the stability of PCP-MSO in my analytical standards and prepared samples?
A6: Aryl sulfoxides are generally stable at room temperature.[7] However, to ensure the integrity of your standards and samples, follow these best practices:
-
Storage of Standards: Store stock solutions of PCP-MSO in a refrigerator (2-8 °C) or freezer (-20 °C) in amber vials to protect from light.
-
Solvent Choice: Use high-purity solvents for preparing standards. While DMSO is a common solvent for stock solutions, its stability with certain compounds can be an issue.[7] Acetonitrile or methanol are often good choices for working solutions.
-
Sample Storage: Store extracted samples in a refrigerator or freezer until analysis to minimize any potential degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both standards and samples.
-
Stability Assessment: For long-term studies, it is advisable to perform a stability study by analyzing stored QC samples at regular intervals to check for any degradation of the analyte.
Quantitative Data Summary
The following table summarizes typical recovery data for related chlorinated compounds from fatty matrices, which can serve as a preliminary benchmark for PCP-MSO analysis.
| Compound Class | Matrix | Extraction Method | Cleanup Method | Analytical Technique | Average Recovery (%) | Reference |
| Short-Chain Chlorinated Paraffins (SCCPs) | Adipocyte Culture Media | Not Specified | Not Specified | GC-HRMS (NCI) | 79 - 95 | [2] |
| Medium-Chain Chlorinated Paraffins (MCCPs) | Adipocyte Culture Media | Not Specified | Not Specified | GC-HRMS (NCI) | 99 - 119 | [2] |
| Persistent Organic Pollutants (POPs) | Human Adipose Tissue | Not Specified | Not Specified | Not Specified | 88 - 95 (Spike) | [8] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound Standard
This protocol is adapted from a general procedure for the synthesis of methyl phenyl sulfoxide.[6]
Materials:
-
Pentachlorophenyl methyl sulfide (pentachlorothioanisole)
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water (deionized)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve pentachlorophenyl methyl sulfide (1 equivalent) in methanol.
-
In a separate beaker, dissolve sodium metaperiodate (1.1 equivalents) in water.
-
Cool the flask containing the sulfide solution to 0 °C in an ice bath.
-
Slowly add the sodium metaperiodate solution dropwise to the stirred sulfide solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for several hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the starting material is consumed, filter the reaction mixture to remove the precipitated sodium iodate.
-
Transfer the filtrate to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Confirm the structure and purity of the product by NMR and mass spectrometry.
Visualizations
References
- 1. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 2. Accumulation of chlorinated paraffins in adipocytes is determined by cellular lipid content and chlorination level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Confirmation and analysis of the metabolites of pentachlorophenol in loaches using ultra-performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorinated Persistent Organic Pollutants, Obesity, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Pentachlorophenyl Methyl Sulfoxide (PCP-MSO) by Mass Spectrometry
Welcome to the technical support center for the analysis of Pentachlorophenyl methyl sulfoxide (PCP-MSO) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Understanding Matrix Effects
Matrix effects are a common challenge in mass spectrometry, referring to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the target analyte. For a compound like PCP-MSO, which is often analyzed in complex environmental or biological samples, understanding and mitigating matrix effects is crucial for obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my PCP-MSO analysis?
A1: Signs of matrix effects include:
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Poor reproducibility of results between samples.
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Inaccurate quantification, often observed as low recovery or unexpectedly high concentrations.
-
Non-linear calibration curves when using standards prepared in a clean solvent.
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Peak shape distortion for the analyte.
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Signal suppression or enhancement when comparing the analyte response in a sample matrix to that in a pure solvent.[1][5]
Q2: How can I quantify the extent of matrix effects in my samples?
A2: Matrix effects can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the primary strategies to minimize matrix effects for PCP-MSO analysis?
A3: The three main strategies are:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Separation: To separate PCP-MSO from co-eluting matrix components.
-
Matrix-Matched Calibration and Use of Internal Standards: To compensate for the matrix effects that cannot be eliminated.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of PCP-MSO.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction or significant ion suppression. | Optimize the sample preparation method. Consider a more rigorous cleanup step like Solid Phase Extraction (SPE). Use a matrix-matched calibration curve or an isotope-labeled internal standard. |
| Poor Reproducibility | Inconsistent sample preparation or variable matrix effects between samples. | Standardize the sample preparation protocol. Ensure thorough mixing and consistent extraction times. Employ an internal standard to normalize the signal. |
| Non-linear Calibration Curve | Saturation of the detector or significant matrix effects at different concentration levels. | Dilute the samples to fall within the linear range of the instrument. Prepare calibration standards in a blank matrix extract to mimic the sample conditions. |
| Peak Tailing or Splitting | Active sites in the GC inlet or column, or co-elution with an interfering compound. | Use an inert liner and column for GC analysis. Optimize the chromatographic method to improve peak shape and resolution. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used to reduce matrix effects in the analysis of PCP-MSO and related organochlorine pesticides.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples
This protocol is adapted from methods used for the analysis of organochlorine pesticides in soil.[1][2][3]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and shake vigorously for 1 minute. c. Add 10 mL of acetonitrile and shake for 1 minute. d. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate) and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine, C18). b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes. d. The supernatant is ready for GC-MS or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is based on methods for extracting pentachlorophenol and other chlorinated compounds from water.[6][7][8][9][10]
1. Cartridge Conditioning: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
2. Sample Loading: a. Acidify the water sample (e.g., 100 mL) to pH < 3 with a suitable acid. b. Pass the sample through the conditioned SPE cartridge at a slow flow rate (e.g., 5 mL/min).
3. Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar interferences.
4. Elution: a. Elute the retained PCP-MSO with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).
5. Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.
Quantitative Data Summary
The following table summarizes typical recovery data for organochlorine pesticides in different matrices using various sample preparation methods. While specific data for PCP-MSO is limited, these values for structurally similar compounds provide a useful reference.
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Organochlorine Pesticides | Whole Milk | QuEChERS with EMR—Lipid cleanup | 70 - 120 | < 20 | [4] |
| Pentachlorophenol | Water | Solid-Phase Extraction | 98.2 - 100.18 | < 3.1 | [6][10] |
| Methyl pentachlorophenyl sulfide | Lemon | SPE (Florisil) | 71.1 - 126.0 | N/A | [11] |
Visualizing Workflows and Relationships
General Workflow for Addressing Matrix Effects
This diagram illustrates a systematic approach to identifying and mitigating matrix effects in the analysis of PCP-MSO.
Caption: A logical workflow for troubleshooting matrix effects.
Experimental Workflow: QuEChERS for PCP-MSO in Soil
This diagram outlines the key steps in the QuEChERS protocol for preparing soil samples for PCP-MSO analysis.
Caption: QuEChERS sample preparation workflow for soil analysis.
By following these guidelines and protocols, researchers can effectively address matrix effects and ensure the accuracy and reliability of their this compound analysis by mass spectrometry.
References
- 1. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 2. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 3. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 7. Optimization of enrichment processes of pentachlorophenol (PCP) from water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Preventing the degradation of Pentachlorophenyl methyl sulfoxide during sample preparation and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pentachlorophenyl methyl sulfoxide (PCP-MSO) during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of PCP-MSO.
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of PCP-MSO | Degradation during Extraction: Use of harsh acidic or basic conditions for extraction can lead to the degradation of the sulfoxide. | - Maintain a neutral pH during extraction. Use buffered solutions if necessary.- Minimize extraction time and temperature. |
| Degradation during Solvent Evaporation: High temperatures used to evaporate the solvent can cause thermal degradation. | - Use a gentle stream of nitrogen at room temperature for solvent evaporation.- If a rotary evaporator is used, ensure the water bath temperature is kept low (e.g., < 40°C). | |
| Inconsistent Results Between Replicates | Photodegradation: Exposure of samples or standards to UV light (including sunlight) can lead to the degradation of chlorinated aromatic compounds. | - Work in a shaded area or use amber glassware for sample preparation and storage.- Store extracts and standards in the dark. |
| Oxidation or Reduction in Sample Matrix: The sample matrix may contain oxidizing or reducing agents that convert PCP-MSO to the corresponding sulfone or sulfide. | - Store samples at low temperatures (-20°C or -80°C) immediately after collection.- Consider using a cleanup step that removes reactive species, such as solid-phase extraction (SPE). | |
| Peak Tailing or Disappearance in Gas Chromatography (GC) | Thermal Degradation in GC Inlet: Sulfoxides can be thermally labile and may degrade at the high temperatures of the GC injection port. | - Use a lower inlet temperature if possible.- Consider using a programmable temperature vaporization (PTV) inlet for a gentler injection.- Derivatization of the analyte may improve thermal stability, though this is less common for sulfoxides. |
| Active Sites in GC System: Active sites in the GC liner, column, or detector can cause adsorption or degradation of the analyte. | - Use a deactivated GC liner and column.- Regularly maintain the GC system, including trimming the column and cleaning the ion source (for MS detectors). | |
| Presence of Unexpected Peaks (e.g., Pentachlorophenyl Methyl Sulfide or Sulfone) | Conversion of PCP-MSO: The presence of the corresponding sulfide (pentachlorothioanisole) or sulfone indicates reduction or oxidation of PCP-MSO during sample processing or analysis.[1] | - Review all sample preparation steps for potential sources of oxidation (e.g., exposure to air for extended periods) or reduction.- For GC analysis, high temperatures can sometimes facilitate these transformations. Consider analysis by HPLC as a milder alternative. |
Frequently Asked Questions (FAQs)
1. What is this compound (PCP-MSO) and why is its stability a concern?
This compound (PCP-MSO) is a sulfoxide metabolite of pentachlorothioanisole.[1] Like many sulfoxides, it can be sensitive to chemical and physical conditions, potentially leading to its degradation during laboratory procedures. This instability can result in inaccurate quantification and misinterpretation of experimental results.
2. What are the likely degradation pathways for PCP-MSO?
Based on general sulfoxide chemistry, the primary degradation pathways for PCP-MSO are:
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Oxidation: PCP-MSO can be oxidized to its corresponding sulfone, pentachlorophenyl methyl sulfone.
-
Reduction: PCP-MSO can be reduced back to its sulfide precursor, pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole).[1]
-
Thermal Decomposition: At high temperatures, such as those used in gas chromatography, sulfoxides can undergo complex decomposition reactions.
3. What is the recommended analytical technique for PCP-MSO?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used. However, given the thermal lability of sulfoxides, HPLC-MS is often the preferred method as it avoids the high temperatures that can cause degradation in a GC system. If GC-MS is used, careful optimization of the injection temperature is crucial.
4. How should I store samples containing PCP-MSO?
To minimize degradation, samples should be stored in the dark at low temperatures, preferably at -20°C or -80°C, in tightly sealed containers to prevent oxidation. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.
5. Are there any specific solvents or reagents I should avoid during sample preparation?
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Strong Acids and Bases: Avoid strongly acidic or basic conditions as they can catalyze the degradation of sulfoxides.
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Strong Oxidizing and Reducing Agents: Reagents like permanganates, dichromates, or strong hydrides should be avoided.
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Peroxide-Forming Solvents: Ethers that have been stored for a long time can form explosive peroxides that may also act as strong oxidizing agents.
Experimental Protocols
Protocol: Extraction and Analysis of PCP-MSO from Soil
This protocol provides a general workflow. It should be validated for your specific sample matrix and analytical instrumentation.
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a glass centrifuge tube. b. Spike with an appropriate internal standard. c. Add 20 mL of a 1:1 mixture of acetone and hexane. d. Vortex for 1 minute, then sonicate in a water bath for 15 minutes. e. Centrifuge at 2000 rpm for 5 minutes. f. Carefully transfer the supernatant to a clean glass tube. g. Repeat the extraction (steps c-f) two more times, combining the supernatants.
2. Solvent Exchange and Cleanup: a. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen. b. Add 10 mL of hexane and re-concentrate to 1 mL. Repeat this step to ensure all acetone has been removed. c. Prepare a solid-phase extraction (SPE) cartridge with 1 g of Florisil, pre-conditioned with 5 mL of hexane. d. Load the 1 mL hexane extract onto the SPE cartridge. e. Elute the analytes with 10 mL of a 1:1 mixture of hexane and dichloromethane. f. Concentrate the eluate to a final volume of 1 mL for analysis.
3. Analytical Conditions (HPLC-MS):
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- MS Detector: Electrospray ionization (ESI) in positive mode, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the target analyte and internal standard.
Visualizations
Caption: Workflow for PCP-MSO Sample Preparation and Analysis.
Caption: Potential Transformation Pathways of PCP-MSO.
References
Optimization of mass spectrometry source parameters for enhanced Pentachlorophenyl methyl sulfoxide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry source parameters to enhance the detection of Pentachlorophenyl methyl sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: Based on the analysis of structurally similar compounds like pentachlorophenol and its metabolites, negative ion electrospray ionization (ESI) is the recommended starting point.[1][2] The presence of electronegative chlorine atoms and the sulfoxide group makes it amenable to forming negative ions. However, it is always best practice to perform an initial infusion of the analyte in both positive and negative ion modes to confirm the optimal ionization polarity. Atmospheric Pressure Chemical Ionization (APCI) could also be considered, as it is often suitable for less polar compounds.
Q2: What are the expected precursor ions for this compound in negative ESI mode?
A2: In negative ESI mode, the expected precursor ion would be the deprotonated molecule, [M-H]⁻. Given the molecular formula C₇H₃Cl₅O₂S, the monoisotopic mass of the neutral molecule is approximately 325.8 g/mol . Therefore, you should look for a precursor ion around m/z 324.8. Adduct formation with solvent ions is also possible, so be aware of other potential precursor ions.
Q3: How can I find the optimal multiple reaction monitoring (MRM) transitions for this compound?
Q4: What are typical starting source parameter values for ESI?
A4: Starting ESI source parameters can vary significantly between different mass spectrometer models. However, you can begin with the general recommended settings for your instrument and then optimize from there. A systematic approach, such as a design of experiments (DoE), can be very effective for optimizing multiple interacting parameters.[3][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal for this compound | Incorrect ionization mode selected. | Verify the optimal ionization mode (ESI negative is recommended as a starting point). Infuse a standard to confirm. |
| Inefficient spray formation. | Check the spray needle position and ensure a stable spray. Adjust the nebulizer gas flow. | |
| Suboptimal source parameters (e.g., capillary voltage, gas temperatures). | Systematically optimize source parameters. Start with the instrument's recommended settings and adjust one parameter at a time while monitoring the signal intensity. | |
| The compound is not eluting from the LC column. | Check your chromatographic conditions (mobile phase, gradient, column chemistry). | |
| Unstable or Fluctuating Signal | Unstable electrospray. | Check for clogs in the sample line or spray needle. Ensure a consistent flow of mobile phase and sample. Adjust the nebulizer and drying gas flows. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering matrix components. Consider using a divert valve to direct the flow to waste during the parts of the chromatogram where the analyte does not elute. | |
| Inconsistent source temperature. | Allow the instrument to fully equilibrate before starting your analysis. Check the instrument's temperature readouts for stability. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Contaminated mass spectrometer source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inappropriate source parameters. | Optimize source parameters to minimize noise while maximizing the analyte signal. For instance, adjusting the cone voltage can sometimes reduce background noise. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the LC method, including the mobile phase composition, gradient profile, and column temperature. |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
Experimental Protocols
Protocol 1: Determination of Optimal Ionization Mode and Precursor Ion
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Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up the mass spectrometer for direct infusion analysis.
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Infuse the standard solution at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
Examine the spectra to identify the ionization mode that produces the most intense signal for the analyte.
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Identify the m/z of the precursor ion that corresponds to the [M-H]⁻ or [M+H]⁺ ion of this compound.
Protocol 2: Optimization of Source Parameters
-
Continuously infuse the this compound standard solution as described in Protocol 1, using the optimal ionization mode determined.
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Set the mass spectrometer to monitor the selected precursor ion.
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Vary one source parameter at a time while keeping others constant. The key parameters to optimize include:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure/Flow
-
Drying Gas Flow and Temperature
-
Source/Ion Transfer Temperature
-
-
Record the signal intensity for each parameter setting.
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Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.
-
Fine-tune the parameters by making small adjustments around the determined optima to account for any interdependencies.
Data Presentation
Table 1: Example of Optimized Source Parameters for this compound Detection (Hypothetical Data)
| Parameter | Optimized Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas Pressure | 35 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 300 °C |
| Source Temperature | 120 °C |
| Precursor Ion (m/z) | 324.8 |
| Product Ion 1 (Quantifier) | To be determined empirically |
| Product Ion 2 (Qualifier) | To be determined empirically |
| Collision Energy 1 | To be determined empirically |
| Collision Energy 2 | To be determined empirically |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally for your specific instrument and conditions.
Visualization
Caption: Troubleshooting workflow for mass spectrometry detection.
References
- 1. [Confirmation and analysis of the metabolites of pentachlorophenol in loaches using ultra-performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
Troubleshooting guide for poor chromatographic peak shape of Pentachlorophenyl methyl sulfoxide
This guide provides answers to frequently asked questions regarding poor chromatographic peak shape of Pentachlorophenyl methyl sulfoxide.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase.
Summary of Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol Interactions | The polar sulfoxide group of this compound can interact with acidic silanol groups on the surface of silica-based columns. This is a very common cause of tailing for polar and basic compounds. | - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). - Add a Competing Base: Introduce a small amount of a basic additive (e.g., triethylamine) to the mobile phase to compete for the active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | - Reduce Injection Volume: Inject a smaller volume of the sample. - Dilute the Sample: Decrease the concentration of the sample. - Use a Higher Capacity Column: Switch to a column with a larger diameter or a stationary phase with a higher loading capacity. |
| Column Contamination or Degradation | Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing. | - Use a Guard Column: Protect the analytical column from strongly retained sample components. - Flush the Column: Wash the column with a strong solvent. If the problem persists, consider back-flushing the column (check manufacturer's instructions). - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and tailing. | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. - Ensure Proper Fittings: Check all connections to ensure they are secure and have no dead volume. |
| Mobile Phase/Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | - Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase. - Use a Weaker Sample Solvent: If a different solvent is necessary, choose one that is weaker than the mobile phase. |
Q2: I am observing peak fronting for this compound. What could be the reason?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly impact quantification.
Summary of Potential Causes and Solutions for Peak Fronting:
| Potential Cause | Description | Recommended Solutions |
| Sample Overload (Concentration) | A highly concentrated sample can lead to a non-linear distribution between the mobile and stationary phases, causing the peak to front.[1][2] | - Dilute the Sample: Reduce the concentration of the analyte in the sample solution.[1] - Reduce Injection Volume: Inject a smaller amount of the sample.[1] |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band profile entering the column.[1] | - Change Sample Solvent: Choose a solvent in which this compound is more soluble. - Decrease Sample Concentration: Ensure the analyte concentration is below its solubility limit in the chosen solvent. |
| Column Collapse | A void or channel at the head of the column can cause the sample band to spread unevenly, leading to fronting.[1][3] This can happen if the column is operated outside its recommended pH or temperature range.[1] | - Replace the Column: A collapsed column cannot be repaired and must be replaced.[3] - Operate within Column Limits: Ensure the mobile phase pH and operating temperature are within the manufacturer's specifications for the column.[1] |
| Incompatible Injection Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to move too quickly at the column inlet. | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the mobile phase. |
Q3: My peak for this compound is split. What should I investigate?
Split peaks can be one of the most challenging peak shape problems to diagnose as they can arise from multiple issues.
Summary of Potential Causes and Solutions for Peak Splitting:
| Potential Cause | Description | Recommended Solutions |
| Partially Blocked Column Frit | Contamination or particulates can block the inlet frit of the column, causing the sample flow to be distributed unevenly onto the stationary phase.[4] This often affects all peaks in the chromatogram.[4] | - Back-flush the Column: Reverse the column and flush with a strong solvent (check manufacturer's guidelines). - Replace the Frit/Column: If flushing does not resolve the issue, the frit or the entire column may need replacement.[4] |
| Column Void or Channeling | A void at the head of the column or channels in the packed bed can cause the sample to travel through the column via different paths, resulting in a split peak.[5][6] | - Replace the Column: A column with a void cannot be repaired.[5] To prevent this, avoid sudden pressure shocks. |
| Sample Solvent/Mobile Phase Incompatibility | If the sample is dissolved in a solvent that is immiscible with or much stronger than the mobile phase, it can cause the sample to precipitate on the column or travel through it in a distorted band.[1] | - Inject Sample in Mobile Phase: The most reliable solution is to dissolve the sample in the mobile phase.[1] - Use a Weaker Injection Solvent: If a different solvent is necessary, ensure it is weaker than and miscible with the mobile phase. |
| Co-eluting Interference | The split peak may actually be two separate, closely eluting compounds. | - Inject a Smaller Sample Volume: If the split resolves into two distinct peaks at a lower concentration, it indicates a co-eluting species.[4] - Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two components.[4] |
| Injector Issues | A poorly sealing injector rotor or a partially plugged needle can cause improper sample introduction. | - Perform Injector Maintenance: Clean and inspect the injector components, including the rotor seal and sample loop. |
Experimental Protocols
General HPLC Method Development Protocol:
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Column Selection:
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Start with a C18 column, as it is a versatile reversed-phase column. An end-capped C18 column is recommended to minimize silanol interactions.
-
Typical dimensions: 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
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Aqueous Component (A): 0.1% Formic Acid or 0.1% Acetic Acid in HPLC-grade water. This will maintain a low pH to suppress silanol activity.
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Organic Component (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for polar compounds.
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Filter and degas all mobile phase components before use.
-
-
Initial Gradient Conditions:
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Flow Rate: 1.0 mL/min
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Gradient: Start with a low percentage of organic solvent (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 15-20 minutes. Hold at the high percentage for a few minutes to wash the column, then return to initial conditions and allow for re-equilibration.
-
-
Sample Preparation:
-
Dissolve the this compound standard in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% 0.1% Formic Acid in water).
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Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Detection:
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Use a UV detector. The optimal wavelength will need to be determined by running a UV scan of the analyte. A starting point could be in the low UV range (e.g., 220-254 nm).
-
-
Optimization:
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Based on the initial chromatogram, adjust the gradient slope, initial and final organic solvent percentages, and flow rate to achieve a well-resolved, symmetrical peak with a reasonable retention time.
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If peak tailing is observed, ensure the mobile phase pH is sufficiently low. If fronting occurs, try a lower sample concentration. For split peaks, investigate the potential causes outlined in the FAQ section.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Strategies to minimize analytical interference in Pentachlorophenyl methyl sulfoxide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical interference during the detection of Pentachlorophenyl methyl sulfoxide (PCP-MSO).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of PCP-MSO.
Question: I am observing significant signal suppression or enhancement for my PCP-MSO peak in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression or enhancement, commonly known as matrix effects, is a frequent challenge in LC-MS/MS analysis, especially with complex samples like soil or biological tissues.[1][2] The primary cause is the co-elution of other components from the sample matrix that interfere with the ionization of the target analyte, PCP-MSO, in the mass spectrometer's ion source.
Strategies to Mitigate Matrix Effects:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][4]
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Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
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Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away. A combination of silica gel and alumina can be effective for cleaning up organic extracts of biological samples.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective sample preparation method, particularly for food and environmental samples. A modified QuEChERS approach has been successfully used for the analysis of pentachlorophenol and its metabolites in animal tissues.
-
-
Improve Chromatographic Separation: If interfering compounds have similar properties to PCP-MSO, they may co-elute. Optimizing the HPLC/UHPLC method can help separate the analyte from these interferences.
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Gradient Elution: Employing a gradient elution with a suitable mobile phase can improve the separation of complex mixtures.
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Column Selection: Using a column with a different stationary phase chemistry can alter the retention of PCP-MSO and interfering compounds.
-
-
Use of Internal Standards: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, added to the sample at a known concentration. The ratio of the analyte signal to the IS signal is used for quantification, which can compensate for signal suppression or enhancement.[2]
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.
Question: My chromatogram shows a broad or tailing peak for PCP-MSO. What could be the cause and how do I fix it?
Answer:
Poor peak shape can be caused by a variety of factors related to the chromatographic system and the sample itself.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Column Degradation | Inject a test mixture to evaluate the column's performance. If degraded, replace the column. |
| Active Sites in the Inlet or Column | Clean or replace the inlet liner. Use a deactivated or inert column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure PCP-MSO is in a single ionic form. |
| Sample Overload | Dilute the sample or inject a smaller volume. |
| Contamination | Clean the injector and the column to remove any accumulated residues. |
Question: I am seeing extraneous peaks in my chromatogram that are interfering with the detection of PCP-MSO. How can I identify and eliminate them?
Answer:
Extraneous peaks can originate from various sources, including the sample matrix, contaminated solvents, or the analytical system itself.
Troubleshooting Steps:
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Analyze a Method Blank: Prepare and analyze a blank sample (e.g., solvent or matrix without the analyte) using the exact same procedure as for your samples. This will help identify peaks originating from the reagents or system.
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Check for Contaminated Solvents: Use high-purity solvents and freshly prepared mobile phases.
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Clean the System: Thoroughly flush the injector, column, and detector to remove any potential contaminants.
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Review Sample Preparation: Ensure that the sample preparation procedure is effectively removing potential interferences. Consider adding a cleanup step or using a more selective extraction technique.
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Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectrum of the interfering peak to help identify the compound.
Frequently Asked Questions (FAQs)
What are the most common analytical techniques for PCP-MSO detection?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for the analysis of organochlorine pesticides and their metabolites, including PCP-MSO.[1] GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS is preferred for less volatile and more polar compounds.[5]
What are typical sample preparation methods for analyzing PCP-MSO in soil?
For soil samples, common extraction methods include:
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Soxhlet Extraction: A classical and robust method for extracting persistent organic pollutants from solid matrices.
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Ultrasonic Extraction: A faster alternative to Soxhlet extraction that uses ultrasonic waves to enhance extraction efficiency.
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Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions.
After extraction, a cleanup step is usually necessary to remove co-extracted matrix components. This can be achieved using solid-phase extraction (SPE) with sorbents like silica gel or alumina. A method for the analysis of pentachloronitrobenzene and its metabolites in soil utilized an ethyl acetate-methanol extraction followed by cleanup on a basic alumina column.[4]
What are the key considerations for method validation in PCP-MSO analysis?
A robust method validation is crucial for ensuring the accuracy and reliability of your results. Key validation parameters include:
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Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
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Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.
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Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
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Recovery: The efficiency of the extraction and cleanup process, determined by analyzing spiked samples.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used for compounds structurally related to PCP-MSO. This data can serve as a benchmark for developing and validating a method for PCP-MSO.
| Analyte | Matrix | Sample Preparation | Analytical Technique | Recovery (%) | LOD | LOQ | Reference |
| Pentachloronitrobenzene | Soil | Ethyl acetate-methanol extraction, alumina column cleanup | HPLC-UV | 98.5 ± 1.3 | - | - | [4] |
| Pentachloroaniline | Soil | Ethyl acetate-methanol extraction, alumina column cleanup | HPLC-UV | 82.3 ± 1.4 | - | - | [4] |
| Pentachlorothioanisole | Soil | Ethyl acetate-methanol extraction, alumina column cleanup | HPLC-UV | 98.7 ± 1.2 | - | - | [4] |
| Pentachlorophenol | Swine Tissues | Modified QuEChERS | LC-MS/MS & GC-MS/MS | 75.8 - 108.2 | 0.1 - 0.5 µg/kg | 0.2 - 1.0 µg/kg |
Experimental Protocols
Protocol 1: Sample Preparation of Soil for PCP-MSO Analysis (Adapted from a method for Pentachloronitrobenzene and its metabolites)
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Extraction:
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Weigh 10 g of homogenized soil into a centrifuge tube.
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Add 20 mL of an ethyl acetate-methanol (90:10, v/v) mixture.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.
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Repeat the extraction twice more with 10 mL of the solvent mixture.
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Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.
-
-
Cleanup:
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Reconstitute the residue in 1 mL of hexane.
-
Prepare a solid-phase extraction (SPE) column with 2 g of basic alumina.
-
Load the reconstituted extract onto the SPE column.
-
Elute the column with 10 mL of hexane.
-
Collect the eluate and concentrate it to a final volume of 1 mL for analysis.
-
Protocol 2: Modified QuEChERS for PCP-MSO in Biological Tissues (Adapted from a method for Pentachlorophenol and its metabolites)
-
Homogenization and Extraction:
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Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate internal standard.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for PCP-MSO analysis.
Caption: Decision tree for troubleshooting analytical interference.
References
Assessing and ensuring the purity of Pentachlorophenyl methyl sulfoxide analytical standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and ensuring the purity of Pentachlorophenyl methyl sulfoxide analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organosulfur compound. It is a potential metabolite and degradation product of the pesticide precursor Pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole)[1][2]. As such, analytical standards of this compound are crucial for use in environmental monitoring, food safety analysis, and toxicology studies to accurately identify and quantify its presence.
Q2: What are the potential impurities in a this compound analytical standard?
Potential impurities in a this compound standard can originate from the synthesis process or degradation. The most common synthesis route is the oxidation of Pentachlorophenyl methyl sulfide[3]. Therefore, potential impurities include:
-
Pentachlorophenyl methyl sulfide (Precursor): Incomplete oxidation can lead to the presence of the starting material.
-
Pentachlorophenyl methyl sulfone (Over-oxidation product): Excessive oxidation can result in the formation of the corresponding sulfone.
-
Residual solvents: Solvents used during synthesis and purification may be present.
-
Other chlorinated aromatic compounds: Impurities from the synthesis of the precursor, Pentachlorophenyl methyl sulfide, may carry over.
Q3: How should this compound analytical standards be stored to ensure stability?
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
The most common and suitable techniques for purity assessment of this compound are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the main component and separating it from non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the identity of the main component through its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Presence of trace metals on the column frit or packing material. | 1. Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Wash the column with a chelating agent (e.g., EDTA solution). |
| Peak Broadening | 1. Large injection volume. 2. Solvent mismatch between sample and mobile phase. 3. Column degradation. | 1. Decrease the injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase and flush the system. 2. Implement a robust needle wash program. |
| Irreproducible Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and the pump is functioning correctly. 2. Use a column oven for temperature control. 3. Allow sufficient time for column equilibration between runs. |
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner and a low-bleed MS-certified column. 2. Bake out the column or trim the front end. |
| Low Sensitivity | 1. Leak in the system. 2. Contaminated ion source. 3. Improper tuning. | 1. Perform a leak check. 2. Clean the ion source. 3. Re-tune the mass spectrometer. |
| Analyte Degradation | 1. High inlet temperature. 2. Active sites in the GC system. | 1. Optimize the inlet temperature; a lower temperature may be suitable for thermally labile compounds. 2. Ensure all components in the sample path are deactivated. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. | 1. Optimize the temperature program for better separation. 2. Use selected ion monitoring (SIM) mode for higher selectivity. |
Experimental Protocols
Purity Assessment by HPLC-UV
This is a general method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh the standard and dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Identification and Impurity Profiling by GC-MS
This is a general method and may require optimization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for organochlorine compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent like acetone or hexane (e.g., 100 µg/mL).
Structural Confirmation and Purity by NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals. The methyl group protons should appear as a singlet.
-
¹³C NMR: To observe the carbon signals of the pentachlorophenyl ring and the methyl group.
-
-
Purity Determination (qNMR):
-
Accurately weigh the this compound standard and a certified internal standard with a known purity.
-
Dissolve both in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, number of protons, and molecular weights.
-
Data Presentation
Table 1: Typical Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (HPLC) | Expected Retention Time (GC) | Key Mass Fragments (m/z) in GC-MS |
| This compound | C₇H₃Cl₅OS | 312.43 | Intermediate | Intermediate | (Predicted) 312 (M+), 297 (M-CH₃), 279 (M-O-CH₃) |
| Pentachlorophenyl methyl sulfide | C₇H₃Cl₅S | 296.43 | Less polar (elutes earlier) | Less polar (elutes earlier) | 296 (M+), 281 (M-CH₃)[2] |
| Pentachlorophenyl methyl sulfone | C₇H₃Cl₅O₂S | 328.43 | More polar (elutes later) | More polar (elutes later) | (Predicted) 328 (M+), 313 (M-CH₃), 264 (M-SO₂) |
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: HPLC troubleshooting decision tree.
References
Technical Support Center: Overcoming Low Solubility of Pentachlorophenyl Methyl Sulfoxide (PCPMSO) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the low aqueous solubility of Pentachlorophenyl methyl sulfoxide (PCPMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCPMSO) and why is its solubility a concern?
A1: this compound (PCPMSO) is a sulfoxide derivative of pentachlorothioanisole.[1] Like many highly chlorinated organic compounds, PCPMSO is expected to be hydrophobic and exhibit low solubility in aqueous solutions. This poor solubility can pose significant challenges during in vitro and in vivo experiments, leading to issues such as compound precipitation, inaccurate dosing, and reduced bioavailability, which can compromise experimental results and drug development efforts.[2][3]
Q2: What are the primary strategies for solubilizing PCPMSO in aqueous solutions?
A2: The primary strategies for enhancing the aqueous solubility of poorly soluble compounds like PCPMSO fall into several categories:
-
Co-solvents: Utilizing a water-miscible organic solvent in which PCPMSO has high solubility to create a solvent mixture with increased solubilizing power. Dimethyl sulfoxide (DMSO) is a common and effective choice.[4][5]
-
Surfactants: Employing surfactants to form micelles that can encapsulate hydrophobic molecules like PCPMSO, thereby increasing their apparent solubility in water.[6]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with PCPMSO, where the hydrophobic PCPMSO molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility in aqueous solutions.[7][8]
Q3: How do I choose the right solubilization technique for my experiment?
A3: The choice of solubilization technique depends on several factors, including the required concentration of PCPMSO, the experimental system (e.g., cell-based assay, animal model), and the tolerance of the system to the solubilizing agents.
-
For in vitro assays , the use of a co-solvent like DMSO is very common. However, it is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid solvent-induced toxicity or artifacts.[11]
-
Cyclodextrins can be a good alternative to co-solvents, especially when solvent toxicity is a concern.[7]
-
Surfactants are also effective but their use in cell-based assays should be carefully evaluated as they can affect cell membrane integrity.[12]
-
For in vivo studies , formulation strategies such as lipid-based formulations or solid dispersions are often necessary to achieve adequate bioavailability.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| PCPMSO does not dissolve in the chosen organic solvent (e.g., DMSO). | The concentration of PCPMSO is too high for the solvent's capacity. | 1. Try reducing the concentration of the stock solution. 2. Gently warm the solution (if the compound is heat-stable) to aid dissolution. 3. Try a different organic solvent in which PCPMSO might have higher solubility (e.g., ethanol, acetone). |
| PCPMSO precipitates when the DMSO stock solution is added to the aqueous buffer. | The aqueous buffer cannot tolerate the concentration of the organic solvent and/or the final concentration of PCPMSO exceeds its solubility limit in the mixed solvent system. | 1. Reduce the final concentration of DMSO: Use a more concentrated stock solution to minimize the volume added to the aqueous buffer. Aim for a final DMSO concentration of <1%.[11] 2. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.[15] 3. Increase the final volume: Diluting into a larger volume of aqueous buffer can help keep the compound in solution. 4. Use a co-solvent system in the final solution: Prepare the aqueous buffer with a small percentage of an organic co-solvent. |
| The prepared PCPMSO solution is cloudy or shows visible particles. | The compound has not fully dissolved or has precipitated out of solution over time. | 1. Sonication: Use a sonicator to break up any aggregates and aid dissolution. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This will give you a saturated solution at that concentration. 3. Check for temperature effects: Some compounds are less soluble at lower temperatures. Ensure your solutions are maintained at the experimental temperature. |
| Inconsistent experimental results with different batches of PCPMSO solution. | Variability in the preparation of the stock solution or degradation of the compound. | 1. Standardize the stock solution preparation: Always use the same procedure, including the solvent, concentration, and dissolution method (e.g., vortexing time, temperature). 2. Check compound stability: PCPMSO may degrade in certain solvents or under specific storage conditions. Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light, at low temperature). |
Experimental Protocols
Below are detailed methodologies for key experiments related to solubilizing PCPMSO.
Protocol 1: Preparation of a PCPMSO Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of PCPMSO in Dimethyl Sulfoxide (DMSO).
Methodology:
-
Weighing: Accurately weigh the desired amount of solid PCPMSO using an analytical balance.
-
Solvent Addition: Transfer the weighed PCPMSO to a sterile, amber glass vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the vial vigorously for several minutes until the PCPMSO is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, provided the compound is thermally stable.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of PCPMSO using Cyclodextrins
This protocol outlines the preparation of a PCPMSO-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7]
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-cyclodextrin in the desired aqueous buffer at a known concentration (e.g., 1-10% w/v).
-
Add PCPMSO: Add an excess amount of solid PCPMSO to the cyclodextrin solution.
-
Equilibration: Seal the container and shake or stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation: Centrifuge the suspension to pellet the undissolved PCPMSO. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the solubilized PCPMSO in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 3: Surfactant-Based Solubilization of PCPMSO
This protocol details the use of a surfactant to increase the aqueous solubility of PCPMSO. A non-ionic surfactant like Tween® 80 is often a good starting point.
Methodology:
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Tween® 80) in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add PCPMSO: Add an excess amount of solid PCPMSO to the surfactant solution.
-
Equilibration: Seal the container and stir or shake the mixture at a constant temperature for 24-48 hours to allow for micellar encapsulation.
-
Separation: Centrifuge the suspension to remove undissolved PCPMSO. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of solubilized PCPMSO in the clear filtrate using a validated analytical method like HPLC-UV.
Quantitative Data Summary
| Solubilization Technique | Typical Fold-Increase in Solubility | Key Considerations | References |
| Co-solvents (e.g., DMSO) | 2 to >1000 | Potential for solvent toxicity in biological assays. Final concentration should be minimized. | [4],[5] |
| Cyclodextrins (e.g., HP-β-CD) | 10 to >1000 | Can alter the free concentration of the drug; potential for renal toxicity at high concentrations. | [7],[8] |
| Surfactants (e.g., Tween® 80) | 10 to >1000 | Potential for cell membrane disruption and interference with certain assays. | [6] |
| pH Adjustment | Variable (highly dependent on pKa) | Only effective for ionizable compounds. May not be suitable for all experimental conditions. | [9],[10] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation and optimization experiments for their specific application.
References
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. quora.com [quora.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide to Method Validation for the Analysis of Pentachlorophenyl Methyl Sulfoxide in Biota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of pentachlorophenyl methyl sulfoxide (PCP-MSO) analysis in biological samples. PCP-MSO is a metabolite of pentachlorothioanisole, which is in turn derived from pesticides like pentachloronitrobenzene and hexachlorobenzene.[1] The accurate quantification of this compound in biota is crucial for environmental monitoring and toxicological studies. This document outlines and compares various extraction, cleanup, and instrumental analysis techniques, supported by experimental data drawn from methodologies applied to related persistent organic pollutants (POPs).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes typical performance data for analytical methods used for the analysis of chlorinated and sulfonated compounds in biota, which can be considered indicative for the validation of a PCP-MSO analysis method.
| Parameter | Method A: Pressurized Liquid Extraction (PLE) with GC-MS/MS | Method B: QuEChERS with LC-MS/MS |
| **Linearity (r²) ** | > 0.99 | > 0.99 |
| Recovery (%) | 43 - 120[2] | 50.4 - 118.6[2] |
| Precision (RSD %) | < 25[2] | < 20[2] |
| Limit of Detection (LOD) | Low pg/g to ng/g range[2] | 0.05 - 50 µg/L range (in solution)[2] |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD |
Experimental Protocols
Detailed methodologies for the key experimental stages are presented below. These protocols are based on established methods for the analysis of persistent organic pollutants in biota.[2][3][4]
Method A: Pressurized Liquid Extraction (PLE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
1. Sample Preparation:
-
Homogenize approximately 10-20 g of the biota sample (e.g., fish tissue, mussel) with anhydrous sodium sulfate to remove excess water.
2. Extraction (Pressurized Liquid Extraction - PLE):
-
Mix the homogenized sample with a dispersing agent like diatomaceous earth.
-
Pack the mixture into a stainless steel extraction cell.
-
Perform extraction using a pressurized liquid extractor with a solvent mixture such as dichloromethane/hexane (1:1, v/v).
-
Typical PLE parameters: Temperature 100°C, Pressure 1500 psi, 2 static cycles of 10 minutes each.
3. Extract Cleanup (Multi-step Column Chromatography):
-
Concentrate the extract and apply it to a multi-layer silica gel column containing layers of neutral, acidic, and basic silica gel for initial cleanup.[2]
-
Elute the target analytes with a suitable solvent mixture (e.g., dichloromethane/hexane).
-
For further cleanup and fractionation, a Florisil or basic alumina column can be employed.[2]
4. Instrumental Analysis (GC-MS/MS):
-
Concentrate the final cleaned extract to a small volume (e.g., 1 mL) and add an internal standard.
-
Inject an aliquot into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Use a capillary column suitable for organochlorine compound separation (e.g., DB-5ms).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Method B: QuEChERS followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Weigh 10 g of the homogenized biota sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and an internal standard.
2. Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake again for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).[3]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
4. Instrumental Analysis (LC-MS/MS):
-
Take an aliquot of the supernatant, dilute it with a suitable solvent, and inject it into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reversed-phase column for separation.
-
Operate the mass spectrometer in electrospray ionization (ESI) negative mode with MRM for quantification.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Caption: Comparison of two analytical method workflows.
References
Comparative analysis of GC-MS and LC-MS for the detection of Pentachlorophenyl methyl sulfoxide
A Comparative Guide to GC-MS and LC-MS for the Detection of Pentachlorophenyl Methyl Sulfoxide
For researchers and professionals in drug development and environmental analysis, the accurate detection and quantification of metabolites like this compound, a derivative of the environmental contaminant pentachlorothioanisole, is critical. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative analysis of their performance, supported by experimental data for related compounds, to help in selecting the appropriate method.
Fundamental Principles: GC-MS vs. LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates chemical compounds in a gaseous phase and then detects them using mass spectrometry. It is exceptionally well-suited for volatile and thermally stable compounds.[1] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds in a liquid phase, making it ideal for a wider range of molecules, including non-volatile and thermally labile ones.[1]
Traditionally, GC-MS has been the preferred method for analyzing organochlorine pesticides (OCPs) and their metabolites due to their volatility and the technique's high sensitivity and resolving power.[2][3] However, advancements in LC-MS ionization techniques are making it an increasingly viable alternative.[4]
Experimental Workflow
The general analytical workflow for both GC-MS and LC-MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The key differences lie in the sample state during separation and the ionization methods employed.
Caption: Comparative workflow for GC-MS and LC-MS analysis.
Comparative Performance Data
The following table summarizes the performance characteristics of GC-MS and LC-MS for the analysis of pentachlorophenol and other organochlorine compounds, which can be extrapolated to this compound.
| Parameter | GC-MS | LC-MS | Rationale & References |
| Applicability | Excellent for volatile & semi-volatile, thermally stable compounds. | Broad; suitable for polar, non-volatile, and thermally labile compounds. | GC-MS is a widely used technique for detecting organic contaminants like PCP because it works well at separating and quantifying volatile organic molecules.[5] LC-MS is suitable for a wider range of compounds without the need for derivatization.[6] |
| Sample Preparation | May require derivatization (e.g., methylation) to increase volatility.[1][7] | Generally simpler, direct injection of extracts is often possible.[1] | A method for the related pentachlorothiophenol required methylation for GC-MS analysis.[7] LC-MS can often analyze compounds directly in solution. |
| Sensitivity (LOD) | Generally lower (higher sensitivity). LODs in the low ng/mL or µg/L range are common.[5][8] | Typically higher (lower sensitivity) for OCPs, but improving with new interfaces.[4][8] | For chlorinated phenols, detection limits for the LC-MS method are higher than for the GC-MS method.[5][8] An LC-MS method for OCPs reported LODs from 0.044 to 0.33 µg/L.[4] |
| Selectivity | High, especially with MS/MS, providing excellent compound identification. | Very high, particularly with tandem MS (MS/MS) which minimizes matrix interference.[6] | Scheduled selected reaction monitoring in LC-MS/MS assures optimum sensitivity for trace analysis.[6] |
| Matrix Effects | Can be an issue, but often less pronounced than in LC-MS with ESI. | Can be significant, especially with Electrospray Ionization (ESI), requiring matrix-matched calibration. | A study using a Direct-EI interface for LC-MS found it was not affected by sample interferences.[4] |
| Robustness | Well-established, robust, and widely available technology. | Modern instruments are robust, but ion source maintenance can be more frequent. | GC-MS is a mature and widely used technique for environmental analysis.[2][5] |
Detailed Experimental Protocols (Illustrative)
The following are generalized protocols for the analysis of organochlorine compounds. These would require optimization and validation for the specific analysis of this compound.
Illustrative GC-MS Protocol
This protocol is based on methods used for organochlorine pesticides and related compounds.[2][3]
-
Sample Extraction:
-
Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method or Solid-Phase Extraction (SPE) to isolate analytes from the sample matrix.[9]
-
-
Derivatization (if necessary):
-
For compounds containing active hydrogens or to improve volatility, a methylation step may be employed, similar to the method for pentachlorothiophenol.[7]
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Injector: Split/splitless injector at 225 °C in splitless mode.[2]
-
Column: A low-bleed, medium polarity column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5.MS or equivalent is recommended.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Oven Program: Initial temperature of 100°C (hold 2 min), ramp at 15°C/min to 160°C (hold 5 min), then ramp at 5°C/min to 270°C (hold 2 min).[2]
-
MS System: Thermo Scientific ISQ LT or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 270 °C.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.[2]
-
Illustrative LC-MS/MS Protocol
This protocol is based on methods developed for analyzing a range of pesticides in environmental samples.[4][6]
-
Sample Extraction:
-
Use SPE or liquid-liquid extraction to isolate the analytes. The final extract is typically dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[8]
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from ~5% B to 95% B over several minutes to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo).
-
Ionization: Atmospheric Pressure Photoionization (APPI) or a Direct Electron Ionization (Direct-EI) interface may be more effective for nonpolar OCPs than traditional ESI or APCI.[4][11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
Conclusion and Recommendations
The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study.
-
GC-MS is the recommended starting point and the conventional method for this class of compounds. It offers excellent sensitivity, robustness, and extensive established methodologies for similar analytes.[2][5] Its lower detection limits reported for related chlorinated phenols make it ideal for trace-level quantification.[8]
-
LC-MS/MS should be considered when analyzing a broader range of metabolites with varying polarities in a single run, when dealing with thermally labile compounds, or when derivatization is undesirable.[6] While traditionally less sensitive for OCPs, newer ionization interfaces are closing the performance gap.[4][12]
Ultimately, method development and validation are crucial for the specific analyte and matrix to ensure data accuracy, precision, and reliability.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. Organochlorine pesticides by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. pjoes.com [pjoes.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 12. researchgate.net [researchgate.net]
A Comparative Toxicological Analysis: Pentachlorophenyl Methyl Sulfoxide and Pentachlorophenol
A detailed examination of the toxicological profiles of Pentachlorophenyl Methyl Sulfoxide and the widely studied biocide, Pentachlorophenol, is crucial for researchers and drug development professionals. This guide provides a comparative analysis based on available experimental data, highlighting key differences in their acute toxicity and irritative effects.
While direct comparative toxicological studies between this compound (PCP-MSO) and Pentachlorophenol (PCP) are limited, this guide leverages available data for a closely related compound, p-Chlorophenyl Methyl Sulfoxide, to provide a substantive comparison. It is imperative to note that the data for the sulfoxide compound pertains to a monochlorinated phenyl ring, which likely results in a different toxicological profile compared to the pentachlorinated structure of PCP.
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data for p-Chlorophenyl Methyl Sulfoxide and Pentachlorophenol in rodent models.
| Compound | Species | Sex | LD50 (mg/kg) |
| p-Chlorophenyl Methyl Sulfoxide | Rat | Male | 611 |
| p-Chlorophenyl Methyl Sulfoxide | Rat | Female | 463 |
| p-Chlorophenyl Methyl Sulfoxide | Mouse | Male | 328 |
| p-Chlorophenyl Methyl Sulfoxide | Mouse | Female | 440 |
| Pentachlorophenol | Rat | Male | 146[1] |
| Pentachlorophenol | Rat | Female | 175[1] |
Comparative Analysis of Toxic Effects
Acute Oral Toxicity: Pentachlorophenol demonstrates significantly higher acute oral toxicity in rats compared to p-Chlorophenyl Methyl Sulfoxide, with LD50 values being approximately 2.8 to 4.2 times lower. This suggests that the structural and chemical differences between a phenol and a methyl sulfoxide, as well as the degree of chlorination, play a substantial role in their acute toxic potential upon ingestion.
Dermal Toxicity and Irritation: Studies on p-chlorophenyl methyl sulfoxide and its related compounds indicate that dermal toxicity leading to death was only observed at a high dosage level of 5630 mg/kg.[2][3] In contrast, pentachlorophenol is known to be readily absorbed through the skin and can cause systemic toxic effects.[4] In rabbit studies, p-chlorophenyl methyl sulfoxide was found to be a mild skin irritant.[2][3] However, it produced a positive and persistent corneal opacity in eye irritation studies, indicating a potential for severe eye damage.[2][3] Pentachlorophenol is also a known skin, eye, and mouth irritant.[4]
Mutagenicity: In the Ames bacterial mutagenesis assay, p-chlorophenyl methyl sulfoxide was found to be non-mutagenic.[2][3] The carcinogenicity of pentachlorophenol is a subject of ongoing discussion, with some studies suggesting an association with cancer, potentially due to contaminants in technical-grade preparations.
Experimental Protocols
The toxicological data presented in this guide are based on the following experimental methodologies:
Acute Oral LD50 Determination: The acute oral median lethal dose (LD50) for p-chlorophenyl methyl sulfoxide was determined in both mice and rats.[2][3] While the specific protocol for this study is not detailed in the available summary, standard acute toxicity testing guidelines, such as those from the OECD (e.g., OECD Guideline 420, 423, or 425), are typically followed. These protocols involve the administration of the test substance at various dose levels to groups of animals, followed by a 14-day observation period to monitor for mortality and clinical signs of toxicity. The LD50 is then calculated using statistical methods.
Dermal and Eye Irritation Studies: The skin and eye irritation potential of p-chlorophenyl methyl sulfoxide was assessed in rabbits.[2][3] These studies generally adhere to OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). For dermal irritation, the substance is applied to a small patch of shaved skin, and the site is observed for signs of erythema and edema. For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, and the cornea, iris, and conjunctiva are evaluated for adverse effects over a period of time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a generalized workflow for acute toxicity testing and a simplified representation of a metabolic pathway for related chlorinated compounds.
References
- 1. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
How does the toxicity of Pentachlorophenyl methyl sulfoxide compare to other organochlorine pesticides?
A Comprehensive Guide for Researchers and Drug Development Professionals
Organochlorine pesticides, a class of synthetic chemicals widely used in the mid-20th century for their efficacy in pest control, have since come under intense scrutiny due to their persistence in the environment and adverse health effects. This guide provides a comparative toxicological overview of Pentachlorophenyl methyl sulfoxide (PCP-MSO), a metabolite of the fungicide pentachloronitrobenzene, alongside other prominent organochlorine pesticides such as Dieldrin, DDT, Lindane, Chlordane, and Heptachlor. The following sections detail their acute oral toxicity, the experimental protocols for these assessments, and the cellular signaling pathways implicated in their toxic mechanisms.
Acute Oral Toxicity: A Quantitative Comparison
The acute oral toxicity of these compounds is commonly expressed as the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The data presented below, primarily from studies on rats and mice, offer a quantitative measure for comparing the acute toxicity of these pesticides. A lower LD50 value indicates higher toxicity.
| Pesticide | Test Animal | Acute Oral LD50 (mg/kg) |
| p-Chlorophenyl methyl sulfoxide * | Rat (Male) | 611 |
| Rat (Female) | 463 | |
| Mouse (Male) | 328 | |
| Mouse (Female) | 440 | |
| Dieldrin | Rat | 38 - 63[1] |
| Mouse | Data not readily available | |
| DDT (p,p'-DDT) | Rat | 113 - 800 |
| Mouse | 237 - 300 | |
| Lindane | Rat | 125 - 230[2] |
| Mouse | 86[2] | |
| Chlordane (technical grade) | Rat | 137 - 590 |
| Mouse | 390 | |
| Heptachlor | Rat | 40 - 2,302 |
| Mouse | 30 - 68[3] |
*Data for p-Chlorophenyl methyl sulfoxide is used as a close structural and toxicological analog for this compound.[3]
Experimental Protocols for Acute Oral Toxicity (LD50) Determination
The LD50 values presented in this guide are typically determined through standardized acute oral toxicity studies. While specific protocols may vary slightly between studies, the fundamental methodology is consistent and adheres to internationally recognized guidelines.
General Experimental Workflow
The following outlines a representative protocol for an acute oral toxicity study to determine the LD50 value.
References
Inter-laboratory study for the validation of Pentachlorophenyl methyl sulfoxide measurement
An inter-laboratory study is crucial for validating the robustness and reproducibility of analytical methods for quantifying environmental contaminants like Pentachlorophenyl methyl sulfoxide (PCPSO). This guide provides a comparative framework for analytical methods, presenting hypothetical data from such a study to guide researchers and drug development professionals. PCPSO is a metabolite of the fungicide pentachloronitrobenzene (PCNB) and its presence in various environmental matrices necessitates reliable detection methods.
Comparison of Analytical Methods
The following table summarizes hypothetical performance data from a collaborative study for two common analytical techniques used for the quantification of PCPSO in a soil matrix.
| Parameter | Method A: Gas Chromatography-Mass Spectrometry (GC-MS) | Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.3 µg/kg |
| **Linearity (R²) ** | >0.995 | >0.998 |
| Intra-day Precision (%RSD) | < 10% | < 7% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Recovery (%) | 85-105% | 90-110% |
| Sample Throughput | Moderate | High |
| Matrix Effect | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are the protocols for the two compared methods.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
A 10g soil sample is mixed with anhydrous sodium sulfate to remove moisture.
-
The sample is then subjected to Soxhlet extraction for 8 hours using a 1:1 mixture of hexane and acetone.
-
The extract is concentrated using a rotary evaporator and then solvent-exchanged into hexane.
-
A cleanup step is performed using a Florisil solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
The final extract is concentrated to 1 mL and an internal standard is added prior to analysis.
-
-
GC-MS Analysis:
-
Instrument: Agilent 6890N GC coupled with a 5975C Mass Selective Detector.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for PCPSO.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A 5g soil sample is extracted with 10 mL of acetonitrile containing 1% acetic acid using ultrasonic agitation for 15 minutes.
-
The sample is centrifuged, and the supernatant is collected.
-
A pass-through SPE cleanup using a Captiva EMR-Lipid cartridge is employed to remove lipids and other matrix components.[1]
-
The extract is filtered through a 0.22 µm syringe filter, and an internal standard is added before injection.
-
-
LC-MS/MS Analysis:
-
Instrument: Waters ACQUITY UPLC coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for PCPSO.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for this compound analysis using GC-MS.
Caption: Workflow for this compound analysis using LC-MS/MS.
Signaling Pathway Context
This compound is a metabolite formed from the biotransformation of pentachlorothioanisole, which itself is a metabolite of the pesticide pentachloronitrobenzene. This metabolic conversion is often mediated by microbial activity in the soil.[2]
Caption: Metabolic pathway of Pentachloronitrobenzene to its sulfoxide and sulfone analogs.
References
A Comparative Guide to the Quantification of Pentachlorophenyl Methyl Sulfoxide: Accuracy and Precision in Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. Pentachlorophenyl methyl sulfoxide (PCP-MSO), a metabolite of the fungicide pentachlorothioanisole (PCTA), represents a key analyte in environmental and toxicological studies. This guide provides a comparative overview of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). While direct comparative studies on PCP-MSO are limited, this guide draws upon established methodologies for structurally similar organochlorine compounds and sulfoxides to provide a reliable framework for assay selection and execution.
Quantitative Performance of Analytical Methods
The choice between GC-MS and HPLC-MS/MS for PCP-MSO quantification will depend on the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation. Below is a summary of expected performance characteristics for each method, based on data from analogous compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g | 0.05 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/g | 0.15 - 1.5 ng/g |
| **Linearity (R²) ** | >0.995 | >0.998 |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 15% | < 10% |
Note: The values presented are typical ranges observed for the analysis of related organochlorine pesticides and sulfoxide metabolites and may vary depending on the sample matrix and specific instrument conditions.
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving accurate and precise results. The following sections outline representative methodologies for the quantification of PCP-MSO using GC-MS and HPLC-MS/MS, incorporating the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
Sample Preparation: QuEChERS Extraction
The QuEChERS method is a streamlined and effective approach for extracting a wide range of pesticides and metabolites from various matrices, such as soil, water, and biological tissues.
-
Sample Homogenization: A representative 10-15 g sample is homogenized. For solid samples, a suitable amount of water is added to ensure proper mixing.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (10-15 mL), an internal standard, and a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) are added. The tube is shaken vigorously for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes, resulting in the separation of the acetonitrile layer (containing the analytes) from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols) and magnesium sulfate. The tube is vortexed for 30 seconds and then centrifuged at high speed for 5 minutes.
-
Final Extract: The supernatant is collected and is ready for analysis by either GC-MS or HPLC-MS/MS. For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane may be performed.
GC-MS Analysis
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like PCP-MSO.
-
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: An initial temperature of 80-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
Injector: Splitless injection at 250-280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for PCP-MSO would include the molecular ion and characteristic fragment ions.
-
HPLC-MS/MS Analysis
HPLC-MS/MS offers excellent sensitivity and specificity, particularly for less volatile or thermally labile compounds, and is a powerful tool for metabolite quantification.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent such as methanol or acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. For PCP-MSO, positive mode is likely to be effective.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for PCP-MSO and the internal standard.
-
Visualizing the Workflow and Pathways
To further clarify the processes involved in PCP-MSO analysis and its metabolic context, the following diagrams are provided.
Caption: Experimental workflow for PCP-MSO quantification.
Caption: Metabolic pathway of pentachlorothioanisole.
Comparing the environmental persistence of Pentachlorophenyl methyl sulfoxide with its sulfone and sulfide analogs
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical transformation. In the case of the pentachlorophenyl methyl sulfur compounds, the oxidative state of the sulfur atom is a key determinant of their environmental fate.
Table 1: Comparative Environmental Persistence of Pentachlorophenyl Methyl Sulfide, Sulfoxide, and Sulfone
| Compound | Structure | Primary Transformation Pathway in Soil | Expected Relative Persistence | Supporting Evidence |
| Pentachlorophenyl Methyl Sulfide (Pentachlorothioanisole) | C₆Cl₅SCH₃ | Microbial Oxidation | Least Persistent | Serves as a precursor to the sulfoxide and sulfone analogs through microbial oxidation in soil. |
| Pentachlorophenyl Methyl Sulfoxide | C₆Cl₅S(O)CH₃ | Microbial Oxidation | Intermediate Persistence | An intermediate in the oxidative degradation pathway of the sulfide. It is susceptible to further oxidation to the sulfone. |
| Pentachlorophenyl Methyl Sulfone | C₆Cl₅S(O)₂CH₃ | Recalcitrant | Most Persistent | The highest oxidation state of the sulfur atom makes it generally more resistant to further microbial or chemical oxidation. |
Transformation Pathway and Persistence
The primary route of transformation for pentachlorophenyl methyl sulfide in the environment is microbial oxidation. In non-sterilized soil, this sulfide is converted to its sulfoxide and subsequently to the sulfone analog. This conversion is significantly diminished in sterilized soil, indicating that soil microorganisms are the primary drivers of this transformation.
This oxidative pathway implies a clear hierarchy of persistence:
-
Pentachlorophenyl methyl sulfide is the initial substrate and is therefore the least persistent of the three. Its degradation is initiated by microbial activity.
-
This compound is an intermediate in this pathway. While it is a product of sulfide oxidation, it is also subject to further oxidation to the sulfone, suggesting an intermediate level of persistence.
-
Pentachlorophenyl methyl sulfone represents the terminal product of this oxidative sequence. The sulfur atom in a sulfone group is in its highest oxidation state, rendering the molecule more chemically stable and generally more resistant to further environmental degradation. Consequently, the sulfone analog is expected to be the most persistent of the three compounds.
This pattern of increasing persistence with the oxidation of a sulfide to a sulfone is a recognized phenomenon in the environmental fate of organosulfur compounds.
Caption: Microbial oxidation pathway in soil.
Experimental Protocols for Assessing Environmental Persistence
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate and persistence of chemicals. The following protocols are relevant for determining the transformation of this compound and its analogs in soil and aquatic environments.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Representative soil samples are collected and characterized based on texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: The test compound (e.g., this compound) is applied to the soil samples. Radiolabeled compounds (e.g., using ¹⁴C) are often used to facilitate tracking of the parent compound and its transformation products.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is typically saturated with water and purged with an inert gas like nitrogen.
-
Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted. The concentrations of the parent compound and its major transformation products (in this case, the sulfone analog) are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate its half-life (DT₅₀), which is the time required for 50% of the substance to degrade.
Caption: Workflow for OECD 307 soil degradation study.
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This guideline assesses the degradation and partitioning of a chemical in a system containing both water and sediment.
Methodology:
-
System Preparation: Intact water-sediment cores are collected from a natural source. The systems are allowed to stabilize in the laboratory.
-
Test Substance Application: The test compound is typically applied to the water phase of the system.
-
Incubation: The systems are incubated in the dark at a constant temperature. Aerobic conditions are maintained in the overlying water, which results in an anaerobic zone in the deeper sediment layers.
-
Sampling and Analysis: At various time points, the water and sediment phases are separated and analyzed for the parent compound and its transformation products.
-
Data Analysis: Degradation half-lives in the total system, as well as partitioning behavior between the water and sediment, are determined.
Conclusion
Based on the established microbial oxidation pathway, the environmental persistence of the three pentachlorophenyl methyl sulfur analogs is expected to follow this order:
Sulfide < Sulfoxide < Sulfone
The sulfide is the most susceptible to microbial degradation, initiating a transformation that leads to the more stable and, therefore, more persistent sulfone. Researchers and drug development professionals should consider the potential for the formation of these more persistent sulfone metabolites when evaluating the long-term environmental fate of sulfide- and sulfoxide-containing compounds. The use of standardized OECD protocols is essential for generating reliable quantitative data to confirm these relative persistence rankings for specific compounds of interest.
Navigating Antibody Specificity: A Comparison Guide for Pentachlorophenyl Methyl Sulfoxide Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of Pentachlorophenyl methyl sulfoxide (PCP-MSO), a metabolite of the environmental contaminant pentachlorophenol (PCP), is crucial for comprehensive toxicological and environmental assessments. Immunoassays offer a rapid and high-throughput screening method, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comparative evaluation of immunoassay performance, focusing on antibody cross-reactivity with PCP-MSO and other PCP-related compounds, alongside a discussion of alternative analytical methods.
Immunoassay Performance: The Challenge of Cross-Reactivity
Immunoassays for small molecules like pentachlorophenol (PCP) are typically designed as competitive enzyme-linked immunosorbent assays (ELISAs). In this format, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
A significant challenge in the development and application of these immunoassays is the potential for cross-reactivity, where the antibody binds to molecules that are structurally similar to the target analyte. This can lead to inaccurate quantification and false-positive results. While many commercially available PCP immunoassay kits report high specificity for PCP, detailed quantitative cross-reactivity data, particularly for metabolites such as this compound (PCP-MSO), is often limited or unavailable in the provided documentation.
Our comprehensive review of scientific literature and commercially available kit manuals did not yield specific quantitative cross-reactivity data for PCP-MSO in any pentachlorophenol immunoassay. This data gap is significant, as the presence of PCP-MSO in samples could potentially lead to an overestimation of PCP concentrations if the antibody exhibits significant cross-reactivity.
The table below summarizes the publicly available cross-reactivity data for various compounds in PCP immunoassays. It is important to note the absence of PCP-MSO in these reports.
Cross-Reactivity of PCP Immunoassays with Related Compounds
| Compound | Chemical Structure | Typical Cross-Reactivity (%) |
| Pentachlorophenol (PCP) | C₆Cl₅OH | 100 |
| 2,3,4,5-Tetrachlorophenol | C₆HCl₄OH | < 10 |
| 2,3,4,6-Tetrachlorophenol | C₆HCl₄OH | < 10 |
| 2,3,5,6-Tetrachlorophenol | C₆HCl₄OH | < 10 |
| 2,4,6-Trichlorophenol | C₆H₂Cl₃OH | < 1 |
| 2,4-Dichlorophenol | C₆H₃Cl₂OH | < 0.1 |
| This compound (PCP-MSO) | C₇H₃Cl₅OS | Data Not Available |
| Pentachlorothioanisole (PCTA) | C₇H₃Cl₅S | Data Not Available |
| Pentachlorophenyl methyl sulfone | C₇H₃Cl₅O₂S | Data Not Available |
Note: The cross-reactivity values are indicative and can vary between different antibody clones and assay formats. Researchers should always consult the specific documentation for the immunoassay kit being used or perform their own validation experiments.
Alternative Analytical Methods
For confirmatory analysis and to overcome the potential limitations of immunoassays, chromatographic methods coupled with mass spectrometry are the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of volatile and semi-volatile organic compounds like PCP and its metabolites. Derivatization is often required to improve the chromatographic properties of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity without the need for derivatization, making it suitable for a broader range of compounds, including more polar metabolites.
These methods provide unambiguous identification and accurate quantification of PCP, PCP-MSO, and other related compounds in complex matrices.
Experimental Protocols
Immunoassay Cross-Reactivity Determination (Competitive ELISA)
Objective: To determine the concentration of a test compound that causes 50% inhibition of the assay signal (IC50) and to calculate the percent cross-reactivity relative to the target analyte (PCP).
Materials:
-
PCP ELISA Kit (including antibody-coated microplate, PCP-enzyme conjugate, substrate, and stop solution)
-
Pentachlorophenol (PCP) standard
-
Test compounds (e.g., PCP-MSO, other PCP metabolites)
-
Assay buffer
-
Microplate reader
Protocol:
-
Prepare Standards: Prepare a series of dilutions of the PCP standard in assay buffer to generate a standard curve.
-
Prepare Test Compound Dilutions: Prepare a series of dilutions of the test compound in assay buffer.
-
Assay Procedure:
-
Add a fixed amount of PCP-enzyme conjugate to all wells of the antibody-coated microplate.
-
Add the PCP standards and test compound dilutions to their respective wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the PCP standards.
-
Determine the IC50 value for PCP and the test compound from their respective dose-response curves.[1][2]
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of PCP / IC50 of Test Compound) x 100
-
GC-MS/MS Analysis of PCP and PCP-MSO
Objective: To extract, identify, and quantify PCP and PCP-MSO in a sample matrix (e.g., water, soil).
Materials:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Solvents for extraction (e.g., hexane, acetone, methanol)
-
Derivatization agent (e.g., acetic anhydride)
-
Internal standards
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Protocol:
-
Sample Preparation:
-
Water Samples: Acidify the water sample and extract the analytes using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge.
-
Soil/Sediment Samples: Extract the analytes from the solid matrix using a suitable solvent mixture (e.g., hexane:acetone) with the aid of sonication or accelerated solvent extraction (ASE).
-
-
Sample Cleanup: Clean up the extract using SPE to remove interfering matrix components.
-
Derivatization: Derivatize the analytes (if necessary) to improve their volatility and chromatographic performance. For PCP, this often involves acetylation.
-
GC-MS/MS Analysis:
-
Inject the prepared sample into the GC-MS/MS system.
-
Separate the analytes on the GC column using a suitable temperature program.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Identify the analytes based on their retention times and specific MRM transitions.
-
Quantify the analytes by comparing their peak areas to those of the internal standards and a calibration curve.
-
Visualizing the Concepts
Caption: Principle of Competitive Immunoassay and Cross-Reactivity.
Caption: Comparative Experimental Workflows: Immunoassay vs. GC-MS/MS.
Conclusion and Recommendations
Immunoassays provide a valuable tool for the rapid screening of pentachlorophenol in various samples. However, the lack of readily available cross-reactivity data for key metabolites like this compound is a significant limitation that researchers must consider.
Recommendations:
-
For Screening: When using PCP immunoassays for screening purposes, it is essential to be aware of the potential for cross-reactivity from metabolites and other structurally related compounds. Positive results should be interpreted with caution and considered presumptive.
-
For Confirmation: Confirmatory analysis using highly specific methods such as GC-MS/MS or LC-MS/MS is strongly recommended, especially for regulatory purposes or when accurate quantification of PCP and its metabolites is required.
-
Assay Validation: If the presence of PCP-MSO or other metabolites is a significant concern for a particular study, it is advisable to perform in-house validation of the chosen immunoassay to determine the extent of cross-reactivity. This will ensure a better understanding of the assay's performance and the reliability of the generated data.
By understanding the strengths and limitations of immunoassays and employing appropriate confirmatory methods, researchers can ensure the accuracy and reliability of their findings in the analysis of pentachlorophenol and its metabolites.
References
Performance comparison of different solid-phase extraction (SPE) cartridges for Pentachlorophenyl methyl sulfoxide
A comparative guide for researchers navigating the challenges of solid-phase extraction for a critical pentachlorophenol metabolite.
For researchers, scientists, and drug development professionals engaged in the analysis of Pentachlorophenyl methyl sulfoxide, a key metabolite of the widely used biocide pentachlorophenol (PCP), selecting the appropriate solid-phase extraction (SPE) cartridge is a critical step that dictates the accuracy and reliability of analytical results. While direct comparative studies on SPE cartridges for this specific sulfoxide metabolite are limited in publicly available literature, a comprehensive analysis of methodologies for structurally similar compounds—namely organochlorine pesticide metabolites and other sulfoxide-containing pesticides—provides valuable insights for informed decision-making. This guide synthesizes available data to compare the performance of commonly used SPE cartridges, offering a data-driven approach to methodological design.
The choice of SPE sorbent is paramount for achieving high recovery rates and minimizing matrix interference. Based on the analysis of analogous compounds, two types of cartridges emerge as primary candidates for the extraction of this compound: C18 (reversed-phase) and Florisil (normal-phase) .
Comparative Performance of SPE Cartridges
The following table summarizes the performance of C18 and Florisil cartridges for the extraction of compounds structurally related to this compound. It is important to note that the data presented is compiled from different studies, as direct head-to-head comparisons are scarce. This compilation, however, offers a valuable starting point for method development.
| SPE Cartridge | Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| C18 | Fenthion sulfoxide | Agricultural Produce | 95.5 - 116.0 | < 15.1 |
| C18 | Various Pesticides & Metabolites | Water | 70 - 120 | Not Specified |
| Florisil | Chlorinated Pesticides | Not Specified | Excellent (Specific data not provided) | Not Specified |
| Florisil | Organochlorine Pesticides | Soil | > 80 | < 15 |
Key Observations:
-
C18 cartridges demonstrate high recovery and good precision for sulfoxide-containing pesticides like fenthion sulfoxide in complex matrices such as agricultural produce. The reversed-phase mechanism of C18 is effective in retaining moderately polar to nonpolar compounds from aqueous samples.
-
Florisil cartridges are widely recognized for their excellent cleanup capabilities for chlorinated pesticides. Florisil, a magnesium silicate-based sorbent, operates under normal-phase conditions and is particularly effective in removing polar interferences from nonpolar extracts.
Experimental Workflow
The general experimental workflow for solid-phase extraction of this compound and related compounds can be visualized as a multi-step process. This process is crucial for ensuring the effective isolation and concentration of the target analyte prior to chromatographic analysis.
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed Experimental Protocols
To aid in the practical application of this guide, detailed experimental protocols for the use of C18 and Florisil cartridges, as adapted from studies on analogous compounds, are provided below.
Protocol 1: C18 Solid-Phase Extraction for Fenthion Sulfoxide
This protocol is adapted from a method for the analysis of fenthion and its metabolites in produce.
-
Sample Preparation:
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Centrifuge the mixture and collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the acetonitrile extract onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elution: Elute the target analyte with 10 mL of acetonitrile or ethyl acetate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., 1 mL of mobile phase for LC-MS).
-
Protocol 2: Florisil Solid-Phase Extraction for Organochlorine Pesticides
This protocol is a general procedure for the cleanup of organochlorine pesticide extracts from soil samples.
-
Sample Preparation:
-
Extract 10 g of soil with a suitable solvent mixture (e.g., 20 mL of hexane/acetone 1:1, v/v) using sonication or Soxhlet extraction.
-
Concentrate the extract to approximately 1 mL.
-
-
SPE Procedure:
-
Conditioning: Condition a Florisil cartridge (e.g., 1 g, 6 mL) with 10 mL of hexane.
-
Loading: Load the concentrated extract onto the conditioned cartridge.
-
Washing: If necessary, wash the cartridge with a small volume of a nonpolar solvent like hexane to remove less polar interferences.
-
Elution: Elute the organochlorine pesticides with a solvent of moderate polarity, such as a mixture of hexane and diethyl ether (e.g., 90:10, v/v). The optimal solvent composition should be determined experimentally.
-
-
Post-Elution:
-
The eluate can often be directly analyzed by GC-MS after adjusting the volume.
-
Conclusion
While the direct comparative performance data for SPE cartridges for this compound remains an area for further research, the evidence from structurally similar compounds provides a strong foundation for method development. C18 cartridges are a robust choice for achieving high recovery from aqueous-organic extracts, while Florisil cartridges offer excellent cleanup for removing polar interferences from nonpolar extracts. The choice between these two will ultimately depend on the specific sample matrix and the subsequent analytical technique. Researchers are encouraged to use the protocols and data presented in this guide as a starting point and to perform their own optimization to achieve the best results for their specific application.
Comparative analysis of Pentachlorophenyl methyl sulfoxide concentrations in different environmental compartments
For Immediate Publication
PITTSBURGH, PA – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the concentrations of Pentachlorophenyl methyl sulfoxide (PCPMSO) in various environmental compartments. This guide provides a critical analysis of available data, detailed experimental protocols for detection, and a visualization of its environmental fate, addressing a significant knowledge gap regarding this particular metabolite.
While quantitative data for PCPMSO remains scarce in scientific literature, this guide compiles available information on its precursors and qualitative presence. PCPMSO is recognized as a transformation product of other organochlorine compounds, with microbial activity in soil being a key factor in its formation. This guide synthesizes the existing knowledge to provide a valuable resource for environmental scientists and toxicologists.
Comparative Analysis of PCPMSO and Precursor Concentrations
Direct quantitative measurements of PCPMSO in environmental compartments are not widely documented. However, understanding the concentrations of its parent compounds, such as Pentachloronitrobenzene (PCNB) and Pentachlorothiophenol (PCTP), provides insight into the potential for PCPMSO formation. The following table summarizes the concentrations of these precursors in various environmental matrices.
| Environmental Compartment | Compound | Concentration Range | Location/Study Details |
| Soil | Pentachlorothioanisole (PCTA) | 0.037-0.04 ppm | In soil treated with Pentachloronitrobenzene[1] |
| Pentachlorophenol (PCP) | Up to 48 mg/kg | In soil and sediment of schistosomiasis epidemic areas in China[2] | |
| Water | Pentachlorophenol (PCP) | Not detectable to 7.3 µ g/litre | Canadian water samples[3] |
| Pentachlorophenol (PCP) | Up to 103.7 mg L−1 | Surface water in China[2] | |
| Sediment | Pentachlorophenol (PCP) | Not detectable to 590 µg/kg | Canadian sediment samples[3] |
| Pentachlorophenol (PCP) | Up to 48.3 μg g-1 | Sediment in Dongting Lake, China[2] | |
| Biota | Methylthiopentachlorobenzene | 0.005 to 0.40 mg/kg | Mussels from Dutch coastal waters[1] |
| PCB Methyl Sulfones | 0.61 µg/g (uterus), 0.96 µg/g (lung) lipid weight | Harbor seals[4][5] | |
| DDE Methyl Sulfone | 0.04 µg/g (uterus), 0.02 µg/g (lung) lipid weight | Harbor seals[4][5] |
Note: Pentachlorophenyl methyl sulfide is also known as pentachlorothioanisole (PCTA). It is converted to its sulfoxide (PCPMSO) and sulfone analogs in non-sterilized soil, indicating microbial involvement.[1]
Experimental Protocols for the Analysis of PCPMSO
The determination of PCPMSO in environmental samples requires sensitive and specific analytical methods. While a standardized method for PCPMSO is not universally established, protocols for related organochlorine pesticide metabolites can be adapted. The following outlines a comprehensive experimental approach.
1. Sample Collection and Preparation:
-
Soil and Sediment: Samples should be collected using stainless steel corers, placed in amber glass jars, and stored at -20°C until analysis. A representative subsample is air-dried, sieved, and homogenized.
-
Water: Water samples should be collected in amber glass bottles and stored at 4°C. Filtration may be necessary to separate dissolved and particulate fractions.
-
Biota: Tissue samples are collected, homogenized, and stored at -20°C.
2. Extraction:
-
Soil and Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction can be employed using a suitable solvent mixture such as hexane/acetone or dichloromethane/acetone.
-
Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) with a C18 or similar sorbent is recommended.
-
Biota: Extraction is typically performed using a non-polar solvent after homogenization and dehydration with sodium sulfate. Gel permeation chromatography (GPC) may be necessary for lipid removal.
3. Cleanup and Fractionation:
-
Extracts are concentrated and subjected to cleanup procedures to remove interfering co-extractives. This can be achieved using column chromatography with adsorbents like Florisil, silica gel, or alumina.
4. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of PCPMSO. A high-resolution capillary column is used for separation. The mass spectrometer can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode, with the latter often providing higher sensitivity for halogenated compounds. Selected ion monitoring (SIM) can be used for quantification.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is also suitable, particularly for less volatile metabolites. A reverse-phase column is typically used with a mobile phase of acetonitrile and water. The mass spectrometer, often a tandem quadrupole (MS/MS) or time-of-flight (TOF) instrument, provides high selectivity and sensitivity.
5. Quality Assurance/Quality Control (QA/QC):
-
Procedural blanks, matrix spikes, and surrogate standards should be included in each batch of samples to monitor for contamination, accuracy, and recovery.
-
Quantification is performed using a multi-point calibration curve with authentic standards of PCPMSO.
Environmental Fate and Transformation of PCPMSO Precursors
The presence of PCPMSO in the environment is intrinsically linked to the degradation of its parent compounds. The following diagram illustrates the key transformation pathways.
Caption: Environmental transformation pathways of PCPMSO precursors.
This guide serves as a foundational resource for the scientific community, highlighting the current state of knowledge on this compound and providing the necessary tools for future research into its environmental occurrence and impact.
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. Bioaccumulation of polychlorinated biphenyls (PCBs) and dichlorodiphenylethane (DDE) methyl sulfones in tissues of seal and dolphin morbillivirus epizootic victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testresearchinnovation.kingston.ac.uk [testresearchinnovation.kingston.ac.uk]
Safety Operating Guide
Prudent Disposal of Pentachlorophenyl Methyl Sulfoxide: A Step-by-Step Guide for Laboratory Professionals
For immediate safety and compliance, it is imperative to handle the disposal of pentachlorophenyl methyl sulfoxide with caution due to the absence of a specific Safety Data Sheet (SDS). This guide provides a conservative disposal plan based on the known hazards of structurally similar compounds, including pentachlorophenyl methyl sulfide (also known as pentachlorothioanisole) and pentachlorophenol. The overriding principle is to manage this compound as hazardous waste to mitigate potential environmental and health risks.
I. Hazard Assessment and Waste Classification
Due to the lack of specific data for this compound, its hazard profile must be inferred from related pentachlorinated aromatic compounds. Pentachlorothioanisole is classified as hazardous to the aquatic environment with long-lasting effects[1][2]. Pentachlorophenol is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer[3][4]. Therefore, it is prudent to assume that this compound may exhibit similar toxicological and ecotoxicological properties.
Action: Classify this compound as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams.
II. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, ensure appropriate personal protective equipment is worn.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Laboratory coat |
In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled hazardous waste container.
III. Step-by-Step Disposal Protocol
-
Containerization:
-
Place all waste this compound, including any contaminated materials (e.g., absorbent from spills, weighing paper, contaminated gloves), into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition and not leak.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional and local regulations for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with all necessary information about the waste. Disposal should be conducted at an approved waste disposal plant[3][5][6].
-
IV. Experimental Protocol for Neutralization (If Applicable and Permissible)
Note: Chemical neutralization should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards. Consult with your institution's EHS department before attempting any neutralization procedure.
As no specific neutralization protocol for this compound was found, a general approach for chlorinated organic compounds would involve high-temperature incineration by a licensed waste disposal facility. It is not recommended to attempt chemical neutralization in a standard laboratory setting without validated procedures.
Logical Flow for Disposal Decision
References
- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Pentachlorophenyl methyl sulfoxide
Disclaimer: No specific Safety Data Sheet (SDS) for Pentachlorophenyl methyl sulfoxide is readily available. The following guidance is synthesized from data on structurally similar and related compounds, including Pentachlorophenyl methyl sulfide, Pentachlorophenol, and Dimethyl sulfoxide (DMSO). A conservative approach is strongly recommended.
Hazard Assessment
Due to the lack of direct data, a thorough hazard assessment must consider the toxicological properties of the pentachlorophenyl group and the chemical properties of sulfoxides.
-
Pentachlorophenol: This related compound is highly toxic and can be fatal if inhaled, swallowed, or in contact with skin.[1] It is classified as a probable human carcinogen (Group B2) by the EPA.[2][3] It is readily absorbed through the skin and can cause damage to the liver, kidneys, and nervous system with both acute and chronic exposure.[1][3][4]
-
Pentachlorophenyl methyl sulfide (Pentachlorothioanisole): This precursor is known to have long-lasting harmful effects on aquatic life.[5]
-
Dimethyl sulfoxide (DMSO): As a sulfoxide, DMSO is known for its ability to readily penetrate the skin and can carry other dissolved chemicals into the body.[6][7][8] This property suggests that this compound may also have high dermal permeability, potentially increasing the absorption of the toxic pentachlorophenyl moiety.
Given these factors, this compound should be handled as a substance with high acute toxicity, potential carcinogenicity, and high dermal absorption capacity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter (P100). A full-face respirator is preferred. | Protects against inhalation of potentially fatal dust or aerosols. |
| Hand Protection | Double-gloving with chemically resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove. | Provides robust protection against dermal absorption, which is a likely route of exposure. |
| Eye and Face Protection | Chemical safety goggles and a face shield, or a full-face respirator. | Protects eyes and face from splashes and airborne particles. |
| Body Protection | A disposable, chemically resistant suit or a lab coat with chemically resistant sleeves. | Prevents skin contact with the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from potential spills. |
Operational Plan
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Handle the compound as a solid in a manner that minimizes dust generation.
-
If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
This compound and all contaminated materials should be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This is considered halogenated organic waste.[9][10][11][12][13]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of toxic and halogenated chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Quantitative Data for Related Compounds
The following table summarizes available quantitative data for related compounds. This data should be used for reference only, as the properties of this compound may differ.
| Compound | Metric | Value | Source |
| Pentachlorophenol | Oral LD50 (rat) | 27 mg/kg | [1] |
| Dermal LD50 (rat) | 96 mg/kg | [1] | |
| Inhalation LC50 (rat) | 355 mg/L (4h) | [1] | |
| Pentachlorophenyl methyl sulfide | Intraperitoneal LD50 (mice) | 8700 mg/kg | [14] |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. PENTACHLOROPHENOL - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Pentachlorophenol - Wikipedia [en.wikipedia.org]
- 4. Human pentachlorophenol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Pentachlorophenyl methyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
